molecular formula C6H6N4 B093575 3-Amino-6-methylpyrazine-2-carbonitrile CAS No. 17890-82-3

3-Amino-6-methylpyrazine-2-carbonitrile

Cat. No.: B093575
CAS No.: 17890-82-3
M. Wt: 134.14 g/mol
InChI Key: LURGZVKKNLPCSQ-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGZVKKNLPCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342728
Record name 3-amino-6-methylpyrazine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-82-3
Record name 3-amino-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-substituted-pyrazine-2-carbonitriles For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the 3-amino-6-substituted-pyrazine-2-carbonitrile scaffold. While specific experimental data for 3-Amino-6-methylpyrazine-2-carbonitrile is limited in publicly accessible literature, this document leverages data from structurally similar analogs to provide a robust resource for researchers in drug discovery and development. The pyrazine ring is a well-established pharmacophore, and its derivatives are of significant interest for their diverse biological activities.[1]

Core Physicochemical Properties

The physicochemical properties of this scaffold are crucial for its development as a potential therapeutic agent, influencing its solubility, permeability, and metabolic stability. The table below summarizes key data for this compound and its halogenated analogs to provide a comparative reference.

PropertyThis compound3-Amino-6-chloropyrazine-2-carbonitrile3-Amino-6-bromopyrazine-2-carbonitrile
Molecular Formula C₆H₆N₄C₅H₃ClN₄[2]C₅H₃BrN₄[3]
Molecular Weight 134.14 g/mol 154.56 g/mol [2]199.01 g/mol [3]
Appearance -White crystal powder solid[4]Solid (Typical)[5]
Melting Point -151-153°C[4]-
Boiling Point -349.6±42.0 °C (Predicted)[4]-
LogP -1.1[2]1.1[3]
Density -1.53 g/cm³[4]-

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are methodologies for the synthesis of the core scaffold and the determination of a key physicochemical property.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A versatile method for the synthesis of 6-aryl-substituted 3-aminopyrazine-2-carbonitriles is the Suzuki-Miyaura cross-coupling reaction. This protocol describes the coupling of a halogenated pyrazine precursor with an appropriate boronic acid.[6][7]

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq.)

  • Arylboronic acid (e.g., methylboronic acid) (1.2 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.)

  • Base (e.g., Sodium Carbonate) (2.0 eq.)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile, the arylboronic acid, palladium catalyst, and sodium carbonate.[6]

  • Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.[6]

  • Add the degassed dioxane/water solvent mixture.[6]

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with ethyl acetate and water, then separate the organic layer.[7]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution under reduced pressure.[7]

  • The crude product can be purified by recrystallization from a suitable solvent.[7]

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8]

Methodology:

  • Preparation: Add an excess amount of the test compound to a known volume of a selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[8]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.[8]

  • Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[8]

  • Data Reporting: Express the solubility in units such as mg/mL or µM.[8]

Visualizations: Workflows and Pathways

Diagrams are provided below to illustrate a general synthetic workflow and a potential biological signaling pathway relevant to this class of compounds.

G start Starting Materials (3-Amino-6-halopyrazine-2-carbonitrile, Boronic Acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction Pd Catalyst, Base, Solvent workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product (3-Amino-6-substituted- pyrazine-2-carbonitrile) purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: A generalized workflow for the synthesis and characterization of 3-amino-6-substituted-pyrazine-2-carbonitriles.

G ligand Growth Factor (e.g., FGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor Aminopyrazine Inhibitor inhibitor->dimerization Blocks ATP Binding Site

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazine derivative.

Potential Applications and Biological Activity

The 3-aminopyrazine-2-carbonitrile scaffold is a recognized hinge-binding motif for various protein kinases, making it a valuable starting point for the design of kinase inhibitors.[9] Derivatives of this scaffold have been investigated for their potential as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][10] Aberrant signaling through these pathways is a known driver in various cancers.[10] Additionally, some aminopyrazine derivatives have been explored for their antimicrobial properties.[1] The versatility of this scaffold suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of Substituted 3-Aminopyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for substituted 3-aminopyrazine-2-carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The methodologies detailed herein encompass both the de novo construction of the pyrazine core and the functionalization of a pre-existing pyrazine scaffold. This document includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of key reaction pathways to facilitate understanding and application in a research and development setting.

Introduction

Pyrazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Among these, substituted 3-aminopyrazine-2-carbonitriles have emerged as a particularly valuable scaffold in drug discovery, exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial properties. The strategic placement of the amino and cyano groups on the pyrazine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key synthetic strategies for accessing this versatile molecular framework.

De Novo Synthesis of the Pyrazine Ring

The construction of the 3-aminopyrazine-2-carbonitrile core from acyclic precursors is a common and versatile approach. The primary method involves the cyclocondensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds.

Cyclocondensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyl Compounds

A widely employed and efficient method for the synthesis of the 3-aminopyrazine-2-carbonitrile scaffold is the condensation reaction between diaminomaleonitrile (DAMN) and various α-dicarbonyl compounds, such as α-ketoaldehydes and α-diketones.[2] This approach offers a direct route to a diverse range of substituted pyrazines.

General Reaction Scheme:

G DAMN Diaminomaleonitrile (DAMN) plus + DAMN->plus dicarbonyl α-Dicarbonyl (R1-CO-CO-R2) product Substituted 3-Aminopyrazine-2-carbonitrile dicarbonyl->product Cyclocondensation (e.g., EtOH, Acetic Acid, Reflux) plus->dicarbonyl

Caption: General scheme for the synthesis of substituted 3-aminopyrazine-2-carbonitriles via cyclocondensation of DAMN with an α-dicarbonyl compound.

Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol describes the synthesis of a representative 3-amino-6-arylpyrazine-2-carbonitrile through the condensation of diaminomaleonitrile with phenylglyoxal.

  • Materials:

    • Diaminomaleonitrile (DAMN)

    • Phenylglyoxal monohydrate

    • Ethanol

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equivalent) and phenylglyoxal monohydrate (1.0 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

The following table summarizes the yields for the synthesis of various substituted 3-aminopyrazine-2-carbonitriles via the cyclocondensation of DAMN with different α-dicarbonyl compounds.

α-Dicarbonyl CompoundYield (%)
HPhenylPhenylglyoxal75-85
H4-Methoxyphenyl4-Methoxyphenylglyoxal70-80
H4-Chlorophenyl4-Chlorophenylglyoxal72-82
MethylMethylBiacetyl (2,3-Butanedione)65-75
PhenylPhenylBenzil60-70

Functional Group Transformations of the Pyrazine Core

An alternative and highly effective strategy for generating libraries of substituted 3-aminopyrazine-2-carbonitriles involves the modification of a pre-existing, suitably functionalized pyrazine ring. This approach is particularly useful for late-stage diversification in drug discovery programs.

Suzuki-Miyaura Cross-Coupling for C-6 Substitution

The introduction of aryl and heteroaryl substituents at the 6-position of the pyrazine ring can be readily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The starting material for this transformation is typically 3-amino-6-halopyrazine-2-carbonitrile, with the chloro or bromo derivative being the most common.[3][4][5][6][7]

General Reaction Scheme:

G starting_material 3-Amino-6-halopyrazine-2-carbonitrile (X = Cl, Br) plus + starting_material->plus boronic_acid R-B(OH)₂ product 3-Amino-6-aryl/heteroaryl-pyrazine-2-carbonitrile boronic_acid->product Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/H₂O) plus->boronic_acid

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 3-amino-6-halopyrazine-2-carbonitrile with a boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile with Phenylboronic Acid

  • Materials:

    • 3-Amino-6-bromopyrazine-2-carbonitrile

    • Phenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and sodium carbonate (2.0 equivalents).

    • Evacuate and backfill the vial with nitrogen gas three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The following table presents the yields for the Suzuki-Miyaura coupling of 3-amino-6-chloropyrazine-2-carbonitrile with various arylboronic acids.

Arylboronic AcidProductYield (%)
Phenylboronic acid3-Amino-6-phenylpyrazine-2-carbonitrile85-95
4-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyrazine-2-carbonitrile80-90
4-Chlorophenylboronic acid3-Amino-6-(4-chlorophenyl)pyrazine-2-carbonitrile82-92
3-Pyridinylboronic acid3-Amino-6-(3-pyridinyl)pyrazine-2-carbonitrile75-85
2-Thienylboronic acid3-Amino-6-(2-thienyl)pyrazine-2-carbonitrile78-88
N-Acylation of the 3-Amino Group

The 3-amino group of the pyrazine ring is a key site for functionalization, and its acylation is a common strategy to introduce a wide variety of substituents, leading to the formation of amide derivatives.[8][9] This transformation can be achieved through several methods, with the use of acyl chlorides or the activation of carboxylic acids being the most prevalent.

General Reaction Scheme:

G starting_material Substituted 3-Aminopyrazine-2-carbonitrile plus + starting_material->plus acylating_agent Acylating Agent (R-COCl or R-COOH + Coupling Agent) product Substituted 3-(Acylamino)pyrazine-2-carbonitrile acylating_agent->product Base (e.g., Pyridine) Solvent (e.g., DCM) plus->acylating_agent

Caption: General scheme for the N-acylation of a substituted 3-aminopyrazine-2-carbonitrile.

Experimental Protocol: N-Acylation using an Acyl Chloride

  • Materials:

    • Substituted 3-aminopyrazine-2-carbonitrile

    • Acyl chloride (e.g., benzoyl chloride)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the substituted 3-aminopyrazine-2-carbonitrile (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.5 equivalents) and stir for 5 minutes at room temperature.

    • Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

    • Continue the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data:

The following table provides representative yields for the N-acylation of 3-amino-6-phenylpyrazine-2-carbonitrile with various acyl chlorides.

Acyl ChlorideProductYield (%)
Benzoyl chloride3-(Benzoylamino)-6-phenylpyrazine-2-carbonitrile80-90
Acetyl chloride3-(Acetylamino)-6-phenylpyrazine-2-carbonitrile85-95
4-Methoxybenzoyl chloride3-((4-Methoxybenzoyl)amino)-6-phenylpyrazine-2-carbonitrile78-88
Cyclopropanecarbonyl chloride3-(Cyclopropanecarboxamido)-6-phenylpyrazine-2-carbonitrile82-92

Conclusion

This technical guide has detailed the principal synthetic pathways for accessing substituted 3-aminopyrazine-2-carbonitriles. The methodologies presented, including de novo synthesis via DAMN cyclocondensation and functional group transformations such as Suzuki-Miyaura coupling and N-acylation, provide a robust toolkit for the synthesis of a wide array of derivatives. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this important class of molecules for novel therapeutic applications.

References

The Biological Profile of 3-Amino-6-methylpyrazine-2-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with the 3-amino-6-methylpyrazine-2-carbonitrile scaffold. While direct biological data for the core compound, this compound, is limited in publicly available literature, its derivatives have emerged as a versatile and promising class of molecules in medicinal chemistry. This document consolidates current research on these derivatives, focusing on their significant anticancer and antimicrobial properties. Key areas of exploration include the inhibition of Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1) for oncological applications, as well as antimycobacterial activity against Mycobacterium tuberculosis. This guide presents quantitative biological data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways to facilitate further research and development of this important chemical scaffold.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The pyrazine ring is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3] The unique electronic and structural features of the pyrazine nucleus, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a valuable scaffold in the design of novel therapeutic agents.[4][5] The focus of this guide, this compound, serves as a crucial building block for the synthesis of a diverse range of derivatives with significant therapeutic potential.[6][7]

Anticancer Activity of this compound Derivatives

Derivatives of the this compound core have been extensively investigated as potent anticancer agents, primarily through the mechanism of kinase inhibition.[1][7] These compounds have shown significant activity against key oncogenic signaling pathways, including those mediated by Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).

FGFR Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in the progression of various cancers.[2][8][9] Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of FGFRs.[2][8][9][10] These compounds function as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[1][7]

Quantitative Data: FGFR Inhibition by Pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
18i FGFR11.88SNU-161.88[11]
FGFR23.02KMS-113.02[11]
FGFR32.34SW-7802.34[11]
FGFR430MDA-MB-45312.58[11]
NCI-H52026.69[11]

Signaling Pathway: FGFR Inhibition

The following diagram illustrates the simplified FGFR signaling pathway and the point of intervention by 3-aminopyrazine derivatives.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 3-Aminopyrazine Derivative Inhibitor->FGFR Inhibits

FGFR signaling pathway and its inhibition.

CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[4][6] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[4][6] Derivatives of 3-aminopyrazine-2-carbonitrile have been developed as potent and selective CHK1 inhibitors.[1]

Quantitative Data: CHK1 Inhibition by Pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
SRA737 (CCT245737) CHK11.3 - 1.4[12]
Prexasertib (LY2606368) CHK11[12]

Signaling Pathway: CHK1 Inhibition

The diagram below depicts the role of CHK1 in the DNA damage response and its inhibition by 3-aminopyrazine derivatives.

CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cdc25 Cdc25 CHK1->Cdc25 Inhibits Cell_Cycle Cell Cycle Arrest CHK1->Cell_Cycle Induces CDK CDK Cdc25->CDK Activates CDK->Cell_Cycle Promotes Progression Apoptosis Apoptosis / Mitotic Catastrophe Inhibitor 3-Aminopyrazine Derivative Inhibitor->CHK1 Inhibits Inhibitor->Apoptosis Leads to

CHK1 signaling in the DNA damage response.

Antimicrobial Activity of this compound Derivatives

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents.[11] Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][13]

Quantitative Data: Antimycobacterial Activity

Compound ID/Derivative ClassM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles M. tuberculosis6.25-[1]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) H37Rv-6[13]
Compound 17 H37Rv12.5-[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

FGFR/CHK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for a biochemical kinase assay to evaluate the inhibitory activity of test compounds against FGFR or CHK1.[9][12]

Experimental Workflow

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Plate_Setup Add Test Compound/DMSO to 384-well plate Prepare_Reagents->Plate_Setup Add_Enzyme Add Kinase Enzyme Solution Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Add_Enzyme->Initiate_Reaction Incubate_1 Incubate at 30°C for 60 min Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a typical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FGFR1 or CHK1), a suitable substrate (e.g., a generic peptide substrate), ATP, and serial dilutions of the test compound in an appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions and a DMSO vehicle control.

  • Enzyme Addition: Add the kinase enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3][7][14][15][16]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1][5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][14]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Antimycobacterial Susceptibility Testing

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.[11][17]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv in a suitable broth, such as Middlebrook 7H9.[11]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well or 384-well microtiter plate.[11]

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 6-7 days.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11] Growth can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. While the core molecule itself requires further biological characterization, its derivatives have demonstrated significant potential as anticancer and antimycobacterial agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this promising chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships, optimize pharmacokinetic properties, and validate their therapeutic efficacy in preclinical and clinical settings. The versatility of the pyrazine scaffold suggests that continued investigation will likely yield next-generation therapeutics for a variety of diseases.

References

The Therapeutic Promise of Aminopyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The aminopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of aminopyrazine derivatives, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, summarizing critical data and outlining key experimental workflows to facilitate further research and development in this exciting area.

Kinase Inhibition: A Dominant Application in Oncology and Inflammation

Aminopyrazine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Genetic alterations in the FGFR signaling pathway are implicated in a variety of cancers. A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[1]

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This inhibition blocks the downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, which are crucial for cell growth, proliferation, and migration.[1]

Signaling Pathway of FGFR Inhibition by Aminopyrazine Derivatives

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds MAPK_pathway MAPK Pathway FGFR->MAPK_pathway Activates AKT_pathway AKT Pathway FGFR->AKT_pathway Activates PLCg_pathway PLCγ Pathway FGFR->PLCg_pathway Activates Aminopyrazine Aminopyrazine Derivative Aminopyrazine->FGFR Inhibits Downstream Cell Proliferation, Survival, Migration MAPK_pathway->Downstream AKT_pathway->Downstream PLCg_pathway->Downstream

Caption: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.

Quantitative Data: In Vitro Activity of FGFR Inhibitors

CompoundTargetIC50 (nM)Reference
18i FGFR181.03% inhibition[1]
FGFR2380[1]
FGFR386.32% inhibition[1]
FGFR494.21% inhibition[1]
18d FGFR2600[1]
FGFR3480[1]
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

MK-2 is a key player in the inflammatory response, mediating the production of pro-inflammatory cytokines like TNFα. Novel non-thiourea-containing aminopyrazine derivatives have been identified as potent MK-2 inhibitors, with potential applications in treating inflammatory diseases such as rheumatoid arthritis.[2][3]

Quantitative Data: MK-2 Inhibition and Anti-inflammatory Activity

CompoundMK-2 IC50 (µM)THP-1 TNFα IC50 (µM)Reference
Aminopyrazine Derivative Series Low micromolar to sub-micromolarActive[2][3]
Other Kinase Targets

The versatility of the aminopyrazine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Spleen Tyrosine Kinase (Syk): Pyrazolopyrazine-3-amine derivatives have been synthesized as Syk inhibitors for potential use in cancer and inflammatory disorders.[4]

  • Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK): N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been developed as dual inhibitors of EGFR and JAK2/3 for non-small cell lung cancer.[5] One compound, 14a , exhibited IC50 values of 15.4 nM and 18.5 nM against PC9 and H1975 cancer cell lines, respectively.[5]

  • Nek2 Kinase: Aminopyrazine derivatives have been shown to bind to an unusual inactive conformation of the mitotic kinase Nek2.[6]

  • Cyclin-Dependent Kinases (CDKs): Aminopyrazole analogs are being investigated as CDK inhibitors for cancer therapy.[7][8]

Antimicrobial Applications

Aminopyrazine derivatives have also demonstrated promising activity against a variety of pathogens, including mycobacteria, bacteria, and fungi.

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide, structurally related to the first-line anti-tubercular agent pyrazinamide, have been synthesized and evaluated for their antimycobacterial activity.[9]

Quantitative Data: Antimycobacterial Activity

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Reference
17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) Mycobacterium tuberculosis H37Rv12.546[9]
Antibacterial and Antifungal Activity

The antimicrobial spectrum of aminopyrazine derivatives extends to various bacterial and fungal strains. For instance, phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides have shown antibacterial activity, while antifungal activity has been observed across several structural subtypes.[9]

Quantitative Data: Antibacterial Activity

CompoundTarget OrganismMIC (µM)Reference
20 (R' = 4-CF3) Staphylococcus aureus31.25[9]
Methicillin-resistant S. aureus (MRSA)62.5[9]
Staphylococcus epidermidis62.5[9]
10 (alkyl chain with six carbons) Various strains500[9]
11 (alkyl chain with seven carbons) Various strains250[9]

Antiviral Potential

The aminopyrazine core is central to the antiviral agent Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[10] The synthesis of Favipiravir often starts from 2-aminopyrazine.[10][11]

Experimental Workflow: Synthesis of Favipiravir from 2-Aminopyrazine

Favipiravir_Synthesis Start 2-Aminopyrazine Step1 Regioselective Chlorination Start->Step1 Intermediate1 Chlorinated Intermediate Step1->Intermediate1 Step2 NBS Bromination Intermediate1->Step2 Intermediate2 Brominated Intermediate Step2->Intermediate2 Step3 Palladium-catalyzed Cyanation Intermediate2->Step3 Intermediate3 Cyanated Intermediate Step3->Intermediate3 Step4 Sandmeyer Diazotization/Chlorination Intermediate3->Step4 Intermediate4 3,6-dichloropyrazine- 2-carbonitrile Step4->Intermediate4 FinalSteps Further Transformations Intermediate4->FinalSteps End Favipiravir FinalSteps->End

Caption: A synthetic route to the antiviral drug Favipiravir.

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease. Aminopyridazine derivatives, which are structurally related to aminopyrazines, have been identified as potent anti-neuroinflammatory agents.[12] These compounds can selectively block the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and nitric oxide (NO) by activated glial cells.[12]

Experimental Protocols

General Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol describes a common method for synthesizing aminopyrazine derivatives with potential antimicrobial activity.[9]

  • Esterification: The starting material, 3-aminopyrazine-2-carboxylic acid, is dissolved in methanol and cooled to 0°C.

  • Concentrated H₂SO₄ is added, and the reaction mixture is stirred for 48 hours at room temperature.

  • The mixture is then poured into water and neutralized with NaHCO₃ to a pH of 7.

  • The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

  • Amidation: The synthesized ester is then coupled with various amines to yield the final N-substituted 3-aminopyrazine-2-carboxamides.

In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.

    • The reaction is incubated for a specific time at a controlled temperature.

    • The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[9][13]

  • Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

Aminopyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of therapeutic applications. Their success as kinase inhibitors in oncology and inflammation is well-documented, and their potential in treating infectious and neurodegenerative diseases is rapidly emerging. The continued exploration of the chemical space around the aminopyrazine core, coupled with robust preclinical and clinical evaluation, is expected to yield novel and effective therapies for a multitude of human diseases. This guide serves as a foundational resource to aid in these ongoing drug discovery and development efforts.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has illuminated the critical role of protein kinases in cellular signaling and disease progression. Dysregulation of kinase activity is a hallmark of numerous pathologies, particularly cancer, making them a prime target for therapeutic intervention. Among the diverse chemical scaffolds explored for kinase inhibition, the pyrazine core has emerged as a privileged structure, underpinning the development of a multitude of potent and selective inhibitors. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of pyrazine-based kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism by which pyrazine-based kinase inhibitors exert their effects is through competitive inhibition of ATP binding.[1][2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in signal transduction.[1] Pyrazine-containing compounds are designed to mimic the adenine moiety of ATP, enabling them to dock into the hydrophobic ATP-binding pocket located in the catalytic domain of the kinase.[1][3]

This binding event is typically characterized by a network of non-covalent interactions, including:

  • Hydrogen Bonding: The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, forming crucial interactions with the "hinge" region of the kinase.[3] This hinge region connects the N- and C-terminal lobes of the kinase domain and is a critical determinant of inhibitor binding.

  • Hydrophobic Interactions: The aromatic nature of the pyrazine ring and its various substituents facilitate hydrophobic interactions with nonpolar residues lining the ATP-binding pocket, contributing to the overall binding affinity and stability of the inhibitor-kinase complex.[1]

By occupying the ATP-binding site, these inhibitors prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade and abrogating the downstream signaling pathway.[1][2]

Diverse Scaffolds, Shared Mechanism

The versatility of the pyrazine core has led to the development of a wide array of chemical scaffolds, each with unique properties and target specificities. Some of the most prominent pyrazine-based scaffolds include imidazopyrazines, pyrazolopyrazines, triazolopyrazines, pyrazinopyrazines, and 2-aminopyrazines.[1][2] Despite their structural diversity, the fundamental principle of ATP-competitive inhibition remains the central theme of their mechanism of action.

Binding Modes: Active vs. Inactive Conformations

Pyrazine-based inhibitors have been shown to bind to kinases in both their active and inactive conformations.[1]

  • Binding to the Active Conformation: Inhibitors that bind to the active conformation of a kinase typically interact with the "DFG-in" state, where the conserved Asp-Phe-Gly motif is oriented towards the active site.

  • Binding to the Inactive Conformation: Conversely, some inhibitors stabilize the "DFG-out" conformation, an inactive state of the kinase. This mode of inhibition can offer enhanced selectivity as the inactive conformation is often more structurally diverse among different kinases.

The specific conformation targeted by an inhibitor is a key determinant of its selectivity profile and overall pharmacological effect.

Covalent Inhibition: An Irreversible Bond

While the majority of pyrazine-based kinase inhibitors are reversible, a subset operates through a covalent mechanism.[1] These inhibitors possess a reactive functional group, often an acrylamide moiety, that forms an irreversible covalent bond with a specific cysteine residue within or near the ATP-binding site of the target kinase.[1] This irreversible binding leads to sustained inhibition of the kinase, even after the inhibitor has been cleared from circulation. Acalabrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), is a prime example of a pyrazine-based covalent inhibitor.[1]

Key Kinase Targets and Signaling Pathways

Pyrazine-based inhibitors have demonstrated efficacy against a broad spectrum of kinase targets implicated in various diseases. The following sections detail the mechanism of action against some of the most clinically relevant kinase families and the signaling pathways they modulate.

Janus Kinases (JAKs) and the JAK-STAT Pathway

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[4][5] Dysregulation of this pathway is central to numerous autoimmune and inflammatory disorders, as well as certain cancers.[4][5]

Pyrazine-based JAK inhibitors, such as upadacitinib, act as ATP-competitive inhibitors of one or more JAK family members.[1] By blocking the catalytic activity of JAKs, these inhibitors prevent the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[6] This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory and immunomodulatory genes.[6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active) Dimerization STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Gene Gene Transcription Nucleus->Gene Pyrazine_Inhibitor Pyrazine-based JAK Inhibitor Pyrazine_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine-based JAK inhibitors.

B-Raf and the MAPK/ERK Pathway

The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8] Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in several cancers, most notably melanoma.[9]

Pyrazine-based B-RAF inhibitors were among the first targeted therapies developed for BRAF-mutant melanoma.[9] These inhibitors are ATP-competitive and selectively target the mutated B-RAF kinase, leading to the suppression of downstream MEK and ERK phosphorylation.[10] This inhibition ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS Activation BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Pyrazine_Inhibitor Pyrazine-based B-RAF Inhibitor Pyrazine_Inhibitor->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of pyrazine-based B-RAF inhibitors.

Bruton's Tyrosine Kinase (BTK) and B-Cell Receptor Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[11][12] It is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[11][12]

Pyrazine-based BTK inhibitors, such as acalabrutinib, can be either reversible or irreversible (covalent).[1][11] They bind to the ATP-binding site of BTK, preventing its activation and downstream signaling.[13] This leads to the inhibition of B-cell proliferation and survival. Acalabrutinib, a second-generation BTK inhibitor, forms a covalent bond with Cys481 in the BTK active site, resulting in potent and sustained inhibition.[1]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Pyrazine_Inhibitor Pyrazine-based BTK Inhibitor Pyrazine_Inhibitor->BTK Inhibition

Caption: The B-Cell Receptor signaling pathway and the inhibitory action of pyrazine-based BTK inhibitors.

Quantitative Data on Pyrazine-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the IC50 values for a selection of pyrazine-based kinase inhibitors against their primary targets.

InhibitorTarget KinaseScaffoldIC50 (nM)Reference
AcalabrutinibBTKImidazo[1,5-a]pyrazine3[1]
UpadacitinibJAK1Pyrrolo[2,3-b]pyrazine43[1]
ErdafitinibFGFR1-4Pyrazolo[3,4-b]pyrazine1.2-2.5[1]
GilteritinibFLT3/AXLPyrazinecarboxamide0.29/0.73[1]
RadotinibBCR-ABL/PDGFRPyrimidinylaminobenzamide30/140[1]
DarovasertibPKCPyrazine-2-carboxamide1.9 (PKCα)[1]
Compound 34JAK1Pyrazolo[1,5-a]pyrazine3[1]
Compound 34JAK2Pyrazolo[1,5-a]pyrazine8.5[1]
Compound 34TYK2Pyrazolo[1,5-a]pyrazine7.7[1]
Compound 3cCDK9Imadazo[1,2-a]pyrazine160[14]

Experimental Protocols for Characterizing Mechanism of Action

A variety of in vitro and cell-based assays are employed to elucidate the mechanism of action of pyrazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Purified Kinase - Substrate - ATP - Pyrazine Inhibitor Start->Prepare Incubate Incubate Kinase with Inhibitor Prepare->Incubate Initiate Initiate Reaction with ATP & Substrate Incubate->Initiate Detect Detect Kinase Activity (e.g., ADP-Glo, TR-FRET) Initiate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This is a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazine-based inhibitor in DMSO.

    • Prepare a solution of the purified target kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the specific kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the kinase solution to each well.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which converts the newly produced ADP to ATP and then uses the new ATP to drive a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

These assays assess the effect of the inhibitor on kinase activity and downstream signaling within a cellular context.

Western Blotting for Phosphoprotein Analysis

This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates.

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with various concentrations of the pyrazine-based inhibitor or DMSO for a specific time.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Cell Proliferation/Viability Assays (e.g., MTT Assay)

These assays measure the effect of the inhibitor on cell growth and survival.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After allowing the cells to adhere, treat them with a range of inhibitor concentrations.

  • Incubation:

    • Incubate the cells for a period of 24-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Incubate for a few hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding modes of pyrazine-based inhibitors with their target kinases.[11][15] The co-crystal structures provide a detailed, three-dimensional view of the interactions between the inhibitor and the amino acid residues in the ATP-binding pocket. This information is invaluable for understanding the basis of inhibitor potency and selectivity and for guiding the rational design of new and improved inhibitors through structure-activity relationship (SAR) studies. For example, the crystal structure of acalabrutinib in complex with BTK reveals the covalent bond with Cys481 and the key hydrogen bonding interactions with the hinge region.[11]

Conclusion

Pyrazine-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their primary mechanism of action involves the competitive inhibition of ATP binding to the kinase active site, driven by a combination of hydrogen bonding and hydrophobic interactions. The versatility of the pyrazine scaffold has enabled the development of inhibitors against a wide range of clinically relevant kinases, with some compounds exhibiting covalent and conformation-specific binding modes. A comprehensive understanding of their mechanism of action, facilitated by a combination of biochemical assays, cell-based studies, and structural biology, is crucial for the continued development of this important class of drugs. This guide provides a foundational framework for researchers and drug developers to navigate the intricate world of pyrazine-based kinase inhibitors and to contribute to the advancement of targeted therapies.

References

An In-depth Technical Guide to 3-Amino-6-methylpyrazine-2-carbonitrile: Structure, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, and methods for its synthesis and characterization. Furthermore, it explores the potential biological activity of this compound, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), and the associated signaling pathways implicated in cancer pathogenesis. Experimental protocols for synthesis and characterization are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The strategic incorporation of various functional groups onto the pyrazine ring allows for the fine-tuning of their pharmacological properties. This compound (CAS No. 17890-82-3) is an emerging molecule within this class, recognized for its potential as a versatile building block in the development of novel therapeutics, particularly in oncology.[2][3] The presence of an amino group, a nitrile moiety, and a methyl group on the pyrazine core provides multiple points for chemical modification and interaction with biological targets.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17890-82-3[4][5][6]
Molecular Formula C₆H₆N₄[4]
Molecular Weight 134.14 g/mol [5]
IUPAC Name This compound-
Appearance Predicted: Off-white to yellow solid-
Melting Point Not available-
Boiling Point Predicted: >300 °C-
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol-

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively detailed, a viable synthetic route can be proposed based on established methodologies for analogous pyrazine derivatives. A common approach involves the condensation of an α-dicarbonyl compound with an aminonitrile.[7]

Proposed Synthesis Workflow

A plausible synthetic pathway for this compound can be adapted from the synthesis of related 3-aminopyrazine-2-carboxamide derivatives.[2] The general workflow is depicted below.

G start Starting Materials: - 2,3-Diaminopropionitrile - Methylglyoxal step1 Condensation Reaction start->step1 intermediate Cyclization step1->intermediate product This compound intermediate->product purification Purification (Crystallization/Chromatography) product->purification

Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally related compounds.[2][7]

Materials:

  • 2,3-Diaminopropionitrile (or a suitable precursor)

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopropionitrile (1.0 eq.) and methylglyoxal (1.0 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

As specific experimental spectra for this compound are not widely available, the following table summarizes the expected characterization data based on analysis of closely related compounds, such as 3-amino-6-phenylpyrazine-2-carbonitrile and other pyrazine derivatives.[8][9]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Spectral Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)~8.2 (s, 1H, pyrazine-H), ~7.2 (br s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)~158 (C-NH₂), ~152 (C-CH₃), ~140 (pyrazine-C), ~118 (CN), ~115 (pyrazine-C-CN), ~21 (CH₃)
FT-IR (KBr, cm⁻¹) ν~3450-3300 (N-H stretching, amino), ~2225 (C≡N stretching, nitrile), ~1640 (N-H bending), ~1590, 1500 (C=C and C=N stretching, aromatic and pyrazine rings)
Mass Spectrometry (ESI-MS) m/z135.07 [M+H]⁺, 157.05 [M+Na]⁺
Characterization Workflow

The logical workflow for the characterization of the synthesized product is outlined below.

G product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Assessment (HPLC/LC-MS) product->purity structure Structural Confirmation nmr->structure ir->structure ms->structure purity->structure

Logical workflow for the characterization of the final product.

Biological Activity and Therapeutic Potential

The 3-aminopyrazine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition.[10]

Kinase Inhibition: Targeting FGFR

Recent studies have highlighted derivatives of 3-aminopyrazine-2-carboxamide as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][11] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known oncogenic driver in a variety of cancers.[2]

Given the structural similarity, this compound is a strong candidate for investigation as an FGFR inhibitor. The 3-aminopyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase domain.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the Ras-Raf-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene expression and promote cell proliferation and survival.[2] Inhibition of FGFR by small molecules like this compound can block these downstream signals.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation inhibitor 3-Amino-6-methylpyrazine- 2-carbonitrile inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against FGFR, a biochemical kinase assay can be performed.

Materials:

  • Recombinant human FGFR enzyme

  • Specific peptide substrate for FGFR

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound (test compound)

  • Staurosporine (positive control)

  • 96- or 384-well plates

  • Kinase activity detection reagent (e.g., ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compound and controls in the assay buffer.

  • In a multi-well plate, add the assay buffer, the compound dilutions, the FGFR enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction and quantify the kinase activity using a suitable detection method that measures either substrate phosphorylation or ATP consumption.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its structural features suggest it may serve as a valuable scaffold for the synthesis of potent kinase inhibitors, particularly targeting the FGFR signaling pathway. This technical guide provides a foundational resource for researchers, offering insights into its synthesis, characterization, and potential therapeutic applications. Further investigation into the biological activities of this molecule is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Laboratory-Scale Synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile, a key heterocyclic intermediate in the development of various pharmacologically active compounds. The synthesis is based on the established condensation reaction of diaminomaleonitrile (DAMN) with methylglyoxal.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring system is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs. The presented protocol outlines a straightforward and efficient method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed condensation reaction between diaminomaleonitrile and methylglyoxal, leading to the formation of the pyrazine ring through a cyclization and subsequent aromatization.

reaction_scheme DAMN Diaminomaleonitrile Product This compound DAMN->Product dummy1 Methylglyoxal Methylglyoxal Methylglyoxal->Product Plus + Plus->Product Catalyst AcOH (cat.) Solvent Ethanol, Reflux dummy2

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diaminomaleonitrile and methylglyoxal.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Methylglyoxal (40% solution in water)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add methylglyoxal (1.0 eq., 40% solution in water) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
Diaminomaleonitrile (DAMN)1.0 eq.Starting material.
Methylglyoxal (40% aq.)1.0 eq.Dicarbonyl compound for cyclization.
Catalyst
Glacial Acetic Acid0.1 eq.Acid catalyst to promote condensation.
Solvent
Ethanol~10-15 mL per g of DAMNReaction solvent.
Reaction Conditions
TemperatureReflux (~78 °C)To ensure sufficient reaction rate.
Reaction Time4 - 8 hoursMonitor by TLC for completion.
Purification
MethodFlash Column ChromatographySilica gel, ethyl acetate/hexanes gradient.
Product
Expected Yield60 - 80%Yields can vary based on reaction scale and purification efficiency.
AppearanceYellow to orange solidTypical for aminopyrazine derivatives.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Dissolve DAMN in Ethanol B 2. Add Methylglyoxal and Acetic Acid A->B C 3. Reflux Reaction (4-8 hours) B->C D 4. Cool and Evaporate Solvent C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash with Water and Brine E->F G 7. Dry over Na2SO4 F->G H 8. Concentrate G->H I 9. Purify by Column Chromatography H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 6-Aryl-3-aminopyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles via the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the aminopyrazine scaffold in various biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1][3] For the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles, the key transformation involves the coupling of a 6-halo-3-aminopyrazine-2-carbonitrile with an appropriate arylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with electron-deficient heteroaryl halides like pyrazines.[2]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling to produce 6-aryl-3-aminopyrazine-2-carbonitriles is depicted below. The reaction typically starts from a 6-chloro or 6-bromo derivative of 3-aminopyrazine-2-carbonitrile. While chloro derivatives are often more cost-effective, they are less reactive than their bromo or iodo counterparts, necessitating careful optimization of the reaction conditions.[2]

G cluster_reactants Reactants cluster_products Product Pyrazine 6-Halo-3-aminopyrazine-2-carbonitrile (X = Cl, Br) Product 6-Aryl-3-aminopyrazine-2-carbonitrile Pyrazine->Product Pd Catalyst, Base, Solvent BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product

Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for Suzuki-Miyaura cross-coupling reactions of related pyrazine and pyrimidine derivatives, which can serve as a starting point for the optimization of 6-aryl-3-aminopyrazine-2-carbonitrile synthesis.

Heteroaryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-ChloropyrazinePhenylboronic acidPd(dppf)Cl2 (3)K2CO3Toluene/H2O8095[4]
6-Bromopyrazine derivativeBiphenyl boronic acidPd(dppf)Cl2Cs2CO3Dioxane10085-100[4]
2,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzene-boronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O8076[4]
6-Chloro-2,4-diaminopyrimidineVarious arylboronic acidsPd(PPh3)4 (5)Na2CO3DME/H2O8540-75[5]
6-Chloro-1,3,5-triazine-2,4-diaminePhenylboronic acidPd(PPh3)4 (5)Na2CO3DME/H2O8565[5]

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of 6-aryl-3-aminopyrazine-2-carbonitriles via Suzuki-Miyaura cross-coupling.

Materials and Reagents:

  • 6-Halo-3-aminopyrazine-2-carbonitrile (e.g., 6-chloro or 6-bromo)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or other modern catalysts, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-halo-3-aminopyrazine-2-carbonitrile, the corresponding arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[2]

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed aqueous portion. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyrazine-2-carbonitrile product.[2]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)-X Ln Pd0->PdII_A OxAdd Oxidative Addition OxAdd->PdII_A PdII_B R-Pd(II)-Ar Ln PdII_A->PdII_B Transmetal Transmetalation Transmetal->PdII_B PdII_B->Pd0 Product R-Ar PdII_B->Product RedElim Reductive Elimination RedElim->Pd0 Reactant1 R-X Reactant1->OxAdd Reactant2 Ar-B(OH)2 + Base Reactant2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 6-aryl-3-aminopyrazine-2-carbonitriles.

Workflow Start Setup Reaction Vessel (Reactants, Base) Inert Inert Atmosphere (Evacuate/Backfill) Start->Inert Add_Catalyst Add Pd Catalyst & Solvent Inert->Add_Catalyst Reaction Heat & Stir (Monitor Progress) Add_Catalyst->Reaction Workup Cool, Dilute, Wash & Dry Reaction->Workup Purify Concentrate & Column Chromatography Workup->Purify Product Pure Product (Characterization) Purify->Product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for N-Acylation of 3-Aminopyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-acylation of the 3-aminopyrazine core, a key reaction in the synthesis of diverse chemical libraries for drug discovery. The 3-aminopyrazine scaffold is present in numerous biologically active compounds, and its functionalization via N-acylation is a crucial strategy for modulating the physicochemical and pharmacological properties of these molecules.

Data Presentation

The following tables summarize the yields of N-acylated 3-aminopyrazine derivatives obtained using different synthetic procedures.

Table 1: Comparison of Amidation Procedures for N-benzyl-3-aminopyrazine-2-carboxamides [1]

CompoundSubstituent (R)Procedure A Yield (%)Procedure B Yield (%)
1H2975
22-CH₃2791
33-CH₃4585
44-CH₃3888
52-OCH₃5550
63-OCH₃4578
74-OCH₃3582
82-F3275
93-F2585
104-F3088

Procedure A involves the reaction of methyl 3-aminopyrazine-2-carboxylate with a substituted benzylamine in the presence of a catalytic amount of ammonium chloride in a microwave reactor.[1] Procedure B utilizes 3-aminopyrazine-2-carboxylic acid and a substituted benzylamine with 1,1'-carbonyldiimidazole (CDI) as a coupling agent in a microwave reactor.[1]

Experimental Protocols

Two primary methods for the N-acylation of the 3-aminopyrazine core are detailed below: acylation using acyl chlorides and amidation using carboxylic acids with a coupling agent.

Protocol 1: N-Acylation of Methyl 3-Aminopyrazine-2-carboxylate using Acyl Chlorides[2][3]

This protocol describes the acylation of the amino group of methyl 3-aminopyrazine-2-carboxylate using an acyl chloride in the presence of a base.

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Desired acyl chloride (1.2 equivalents)

  • Anhydrous pyridine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • Automated flash chromatography system with Hexane/Ethyl Acetate gradient

Procedure:

  • Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).[2]

  • Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.[3][2]

  • Dropwise, add the desired acyl chloride (1.2 equivalents) to the reaction mixture while stirring.[3][2]

  • Continue the reaction at room temperature for 48 hours. Monitor the progress of the reaction by TLC.[3][2]

  • Once the reaction is complete, evaporate the solvent under reduced pressure.[3]

  • Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl Acetate to obtain the pure N-acylated product.[3]

Protocol 2: N-Amidation of 3-Aminopyrazine-2-carboxylic Acid using a Coupling Agent[2]

This protocol outlines the amidation of 3-aminopyrazine-2-carboxylic acid with an amine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Appropriate benzylamine, alkylamine, or aniline (1.2 equivalents)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microwave reactor

  • Cold water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.[3]

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours to activate the carboxylic acid.[3]

  • Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.[3]

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).[3]

  • After cooling, pour the reaction mixture into cold water to precipitate the product.[3]

  • Collect the precipitated solid by filtration, wash with water, and dry.[3]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of a 3-aminopyrazine core, from starting materials to the purified product.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminopyrazine Core 3-Aminopyrazine Core Reaction Setup Reaction Setup (Solvent, Base/Coupling Agent) 3-Aminopyrazine Core->Reaction Setup Acylating Agent Acylating Agent Acylating Agent->Reaction Setup Reaction Conditions Reaction Conditions (Temperature, Time) Reaction Setup->Reaction Conditions Quenching/Precipitation Quenching/Precipitation Reaction Conditions->Quenching/Precipitation Filtration Filtration Quenching/Precipitation->Filtration Chromatography/Recrystallization Purification (Chromatography/Recrystallization) Filtration->Chromatography/Recrystallization N-Acylated 3-Aminopyrazine N-Acylated 3-Aminopyrazine Chromatography/Recrystallization->N-Acylated 3-Aminopyrazine

Workflow for N-acylation of 3-aminopyrazine.
Signaling Pathway

While specific signaling pathways for all N-acylated 3-aminopyrazine derivatives are diverse and depend on the specific molecular target, some derivatives have been investigated as inhibitors of Prolyl-tRNA Synthetase, an essential enzyme in mycobacterial protein synthesis.[2] The following diagram illustrates a simplified representation of this inhibitory action.

signaling_pathway cluster_process Mycobacterial Protein Synthesis Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase (PRS) Proline->Prolyl_tRNA_Synthetase tRNA_Pro tRNA(Pro) tRNA_Pro->Prolyl_tRNA_Synthetase Prolyl_tRNA Prolyl-tRNA(Pro) Prolyl_tRNA_Synthetase->Prolyl_tRNA Ribosome Ribosome Prolyl_tRNA->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis N_Acyl_3_Aminopyrazine N-Acyl-3-Aminopyrazine Derivative N_Acyl_3_Aminopyrazine->Prolyl_tRNA_Synthetase Inhibition

Inhibition of Prolyl-tRNA Synthetase.

References

Application Notes and Protocols for Library Synthesis Using 3-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyrazine-2-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its substituted aminopyrazine core is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad spectrum of activities, including anticancer and antimicrobial properties.[1][2] This scaffold is particularly prominent in the development of kinase inhibitors, with derivatives showing potent inhibition of targets such as Fibroblast Growth Factor Receptors (FGFRs).[3][4][5]

These application notes provide detailed protocols for the synthesis of a diverse compound library based on the this compound core. Methodologies for diversification, along with protocols for the biological evaluation of the synthesized library, are presented to guide researchers in the discovery of novel therapeutic agents.

Library Synthesis Strategies

A key strategy for generating a diverse library from the this compound scaffold is to first synthesize a halogenated precursor, which can then undergo palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 6-position. Subsequent modification of the 3-amino group can provide further diversity.

Protocol 1: Synthesis of 3-Amino-6-aryl/heteroaryl-pyrazine-2-carbonitrile Library via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a library of 3-amino-6-substituted-pyrazine-2-carbonitriles from a common precursor, 3-amino-6-bromopyrazine-2-carbonitrile, using the Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of a wide variety of aryl and heteroaryl groups.[6][7]

Materials:

  • 3-Amino-6-bromopyrazine-2-carbonitrile

  • A library of aryl and heteroaryl boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0))[6][8]

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))[7][8]

  • Degassed solvent (e.g., 1,4-dioxane/water, Toluene/Ethanol/Water)[7][9]

  • Microwave vials

  • Microwave reactor

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and the base (2.0 eq.).[9]

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.[9]

  • Add the palladium catalyst (0.05 eq.) to the vial.[9]

  • Add the degassed solvent mixture.[9]

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction to room temperature.[8]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-substituted-pyrazine-2-carbonitrile derivative.[8]

  • Characterize each library member using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_workflow Library Synthesis Workflow start Start: 3-Amino-6-bromopyrazine-2-carbonitrile reagents Aryl/Heteroaryl Boronic Acids Pd Catalyst, Base, Solvent reaction Suzuki-Miyaura Coupling (Microwave Synthesis) start->reaction reagents->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization library Diverse Library of 3-Amino-6-substituted-pyrazine-2-carbonitriles characterization->library

Caption: Library synthesis via Suzuki-Miyaura coupling.

Biological Evaluation of the Synthesized Library

Once the library of 3-amino-6-substituted-pyrazine-2-carbonitrile derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Given the known potential of this scaffold as an anticancer agent, initial screening should focus on cytotoxicity against various cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.[1]

Materials:

  • Synthesized compound library

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Preparation: Prepare stock solutions of each library compound in DMSO (e.g., 10 mM). Create serial dilutions in complete culture medium to achieve the desired final screening concentrations (e.g., a single high concentration of 10 µM for primary screening, or a range of concentrations for dose-response curves).[10] The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[10]

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control.[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For compounds showing significant activity, determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

G cluster_workflow Cytotoxicity Screening Workflow seed Seed Cancer Cells in 96-well plates treat Treat cells with Library Compounds seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read analyze Data Analysis (IC50) read->analyze

Caption: Workflow for in vitro cytotoxicity screening.

Target-Specific Assays: FGFR Inhibition

For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is warranted. As the pyrazine scaffold is a known hinge-binding motif for many protein kinases, assessing the inhibitory activity of the synthesized library against specific kinases, such as FGFRs, is a logical next step.[1][3]

Protocol 3: FGFR Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against a specific FGFR isoform.

Materials:

  • Active library compounds

  • Recombinant human FGFR enzyme

  • Substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Positive control inhibitor (e.g., a known FGFR inhibitor)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the test compounds, the FGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

The following tables summarize representative quantitative data for derivatives of the 3-aminopyrazine-2-carbonitrile scaffold from the literature. This data can serve as a benchmark for the evaluation of newly synthesized libraries.

Table 1: FGFR Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives [3]

CompoundFGFR1 Inhibition (%)FGFR2 Inhibition (%)FGFR3 Inhibition (%)FGFR4 Inhibition (%)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
18d -93.0986.32-600480
18g 81.0394.21--380-
18h -95.24----
18i ----150-
10g -79.73----

Note: Data is for structurally related 3-amino-pyrazine-2-carboxamide derivatives and should be used as a reference for the potential activity of this compound derivatives.[3]

Table 2: Antiproliferative Activity of Compound 18i [3]

Cell LineCancer TypeIC₅₀ (µM)
NCI-H520Lung Cancer26.69
SNU-16Gastric Cancer1.88
KMS-11Multiple Myeloma3.02
SW-780Bladder Cancer2.34
MDA-MB-453Breast Cancer12.58

Note: Data is for a specific 3-amino-pyrazine-2-carboxamide derivative and provides a reference for the potential antiproliferative efficacy of new library members.[3]

Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.[4][11] Small molecule inhibitors based on the 3-aminopyrazine scaffold can block the kinase activity of FGFR, thereby inhibiting downstream signaling.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Inhibitor 3-Amino-6-methylpyrazine -2-carbonitrile Derivative Inhibitor->FGFR Inhibits Kinase Activity

Caption: Simplified FGFR signaling pathway and inhibition.

Conclusion

The this compound scaffold provides a robust platform for the generation of diverse chemical libraries. The synthetic and screening protocols outlined in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of novel derivatives. The promising activity of related compounds, particularly as FGFR inhibitors, underscores the value of this scaffold in modern drug discovery and development.

References

Application Notes and Protocols for In Vitro Screening of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This has led to their extensive investigation in medicinal chemistry for the development of novel therapeutic agents.[1] Numerous studies have demonstrated the potential of pyrazine-containing molecules as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The core pyrazine structure serves as a privileged scaffold, amenable to chemical modifications that can modulate its pharmacological properties.[2] This document provides detailed protocols for the in vitro screening of novel pyrazine compounds to evaluate their potential therapeutic efficacy.

Anticancer Activity Screening

Novel pyrazine compounds are frequently evaluated for their potential as anticancer agents. In vitro screening against a panel of human cancer cell lines is the primary method for identifying cytotoxic and cytostatic effects. Commonly used assays include the MTT and SRB assays, which measure cell viability and proliferation.

Data Presentation: Anticancer Activity of Pyrazine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazine derivatives reported in the literature, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/Derivative ClassCancer Cell LineAssayIC50 (µM)Reference
Chalcone–pyrazine derivative 49A549 (Lung Carcinoma)MTT0.13[1]
Colo-205 (Colorectal Adenocarcinoma)MTT0.19[1]
Chalcone–pyrazine derivative 50MCF-7 (Breast Adenocarcinoma)MTT0.18[1]
Chalcone–pyrazine derivative 51MCF-7 (Breast Adenocarcinoma)MTT0.012[1]
A549 (Lung Carcinoma)MTT0.045[1]
DU-145 (Prostate Carcinoma)MTT0.33[1]
Piperlongumine–ligustrazine derivativeHCT116 (Colorectal Carcinoma)MTT3.19–8.90[1]
Anthraquinone–pyrazine derivatives 156–160HCT-15, SK-OV-3, A549, SNB19, MCF-7, MCF-7/ADRNot Specified0.035–0.381[1]
Pyridazo[2,3-b]phenazine-6,11-dione derivatives 161–173A549, SK-OV-3, SK-MEL-2, XF-498, HCT-15SRB0.004–0.361 µg/mL[1]
Pyridazino[4,5-b]phenazine-5,12-diones 7a–7jA549, SK-OV-3, SK-MEL-2, XF498, HCT-15SRB0.010–0.195[1]
Ligustrazine–chalcone hybrids 55–60MDA-MB-231, MCF-7, A549, HepG-2Not Specified0.99–9.99[1]
Flavono–pyrazine hybrids 88, 90HT-29 (Colorectal Adenocarcinoma)Not Specified10.67, 10.90
Flavono–pyrazine hybrid 89MCF-7 (Breast Adenocarcinoma)Not Specified10.43
Coumarin–pyrazine derivative 97HCT116 (Colorectal Carcinoma)Not Specified0.9

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay Cell Viability Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_compounds Prepare Pyrazine Compound Stock Solutions treat_cells Treat Cells with Serial Dilutions of Compounds prep_compounds->treat_cells prep_cells Culture and Harvest Cancer Cell Lines seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add MTT or SRB Reagent incubate->add_reagent incubate_reagent Incubate to Allow Color Development add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT) or Bound Dye (SRB) incubate_reagent->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro anticancer screening of pyrazine compounds.

Experimental Protocols

This protocol is adapted from standard MTT assay procedures.[3]

  • Cell Seeding:

    • Harvest cancer cells from an exponential phase culture using trypsin.

    • Count the cells using a hemocytometer and resuspend them in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrazine compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C with 5% CO₂.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Leave the plate overnight in the incubator in a humidified atmosphere.

  • Absorbance Measurement:

    • Ensure complete solubilization of the purple formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

This protocol is based on established SRB assay methodologies.[1][4]

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the incubation period with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[5]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[5]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[5]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 565 nm using a microplate reader.[5]

Kinase Inhibition Screening

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[6][7] In vitro kinase activity assays are essential for identifying and characterizing pyrazine-based kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Pyrazine Derivatives
Compound/Derivative ClassKinase TargetAssayIC50 (nM)Reference
Pyrazine Derivative 10Pim-2 kinaseNot Specified10[1]
Pyrazine Derivative 11Pim-2 kinaseNot Specified12[1]
Pim-1 kinaseNot Specified13[1]
Coumarin–pyrazine derivative 97C-RafNot Specified56
MEK1Not Specified650
SHP099SHP2Not Specified71[3]

Signaling Pathways Targeted by Pyrazine Compounds

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization grb2_sos GRB2/SOS dimerization->grb2_sos ras Ras grb2_sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_response Cell Proliferation, Survival, Differentiation transcription_factors->cell_response pyrazine Pyrazine Inhibitor pyrazine->dimerization Inhibits

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

G rtk Activated RTK gab1 GAB1 rtk->gab1 Phosphorylates shp2 SHP2 gab1->shp2 Recruits ras_gtp Ras-GTP shp2->ras_gtp Activates raf_mek_erk Raf-MEK-ERK Pathway ras_gtp->raf_mek_erk cell_proliferation Cell Proliferation & Survival raf_mek_erk->cell_proliferation pyrazine Pyrazine Inhibitor (e.g., SHP099) pyrazine->shp2 Inhibits

Caption: Allosteric inhibition of the SHP2 signaling pathway by a pyrazine compound.

G growth_factors Growth Factors/ Cytokines receptor Receptor growth_factors->receptor jak_stat JAK/STAT Pathway receptor->jak_stat pim_kinase Pim-1/Pim-2 Kinase jak_stat->pim_kinase Upregulates bad BAD pim_kinase->bad Phosphorylates (Inhibits) myc c-Myc pim_kinase->myc Phosphorylates (Activates) apoptosis Apoptosis bad->apoptosis Promotes cell_proliferation Cell Proliferation myc->cell_proliferation Promotes pyrazine Pyrazine Inhibitor pyrazine->pim_kinase Inhibits

Caption: Inhibition of the Pim kinase signaling pathway by a pyrazine derivative.

Experimental Protocol

This protocol describes a generic method for measuring kinase activity and its inhibition by pyrazine compounds.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test pyrazine compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Activity Screening

Pyrazine derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[9][10] The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Data Presentation: Antimicrobial Activity of Pyrazine Derivatives

The following table presents the in vitro antimicrobial activity of various pyrazine derivatives, with MIC values indicating the lowest concentration that inhibits visible growth of the microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Anthraquinone–pyrazine derivative 184S. epidermidis156.2[1]
Pyrazine-2-carboxylic acid derivative P10C. albicans3.125[11]
Pyrazine-2-carboxylic acid derivative P4C. albicans3.125[11]
Pyrazine-2-carboxylic acid derivatives P3, P4, P7, P9E. coli50[11]
Pyrazine-2-carboxylic acid derivatives P6, P7, P9, P10P. aeruginosa25[11]

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compounds Prepare Pyrazine Compound Stock Solutions prep_plates Prepare Serial Dilutions of Compounds in Broth prep_compounds->prep_plates prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculate Inoculate Microtiter Plates with Microbial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate visual_inspection Visually Inspect for Bacterial/Fungal Growth incubate->visual_inspection read_absorbance Optionally, Read Absorbance at 600 nm incubate->read_absorbance determine_mic Determine MIC (Lowest Concentration with No Visible Growth) visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine compounds.

Experimental Protocol

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick a few colonies of the test microorganism from an agar plate.

    • Inoculate into a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.[10]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control well (microbes and a standard antibiotic) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify microbial growth.[10]

Conclusion

The in vitro screening methods outlined in these application notes provide a robust framework for the initial evaluation of novel pyrazine compounds. By employing these standardized protocols, researchers can effectively assess the anticancer, kinase inhibitory, and antimicrobial activities of their synthesized molecules. The data generated from these assays are crucial for identifying lead compounds and guiding further drug development efforts.

References

Application Notes and Protocols for Cell-based Assay of Aminopyrazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of aminopyrazine compounds on cultured mammalian cells. The described methods are essential for drug discovery and development, enabling the quantification of cell viability and the elucidation of potential mechanisms of cell death.

Introduction

Aminopyrazine and its derivatives represent a class of heterocyclic compounds with diverse pharmacological activities, including potential anticancer properties.[1][2][3] Evaluating the cytotoxicity of these compounds is a critical first step in the drug development pipeline. This document outlines detailed protocols for determining the cytotoxic effects of aminopyrazines using established cell-based assays, including the MTT, LDH, and Caspase-3/7 assays. These assays collectively provide a comprehensive assessment of cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of different compounds.[1]

Table 1: Cytotoxicity of Aminopyrazine Compound X in Cancer Cell Lines

Assay TypeCell LineExposure Time (hours)IC50 (µM)Max Inhibition (%)
MTT HepG24841.495.2 ± 3.1
A5494829.098.1 ± 2.5
MCF-74878.292.5 ± 4.3
LDH HepG24855.885.6 ± 5.2
A5494838.289.9 ± 4.7
MCF-74895.180.3 ± 6.1
Caspase-3/7 HepG22435.2350.4 ± 15.8 (Fold Induction)
A5492425.9420.1 ± 20.3 (Fold Induction)
MCF-72465.7280.9 ± 12.6 (Fold Induction)

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Seeding : Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[1][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • Compound Preparation : Prepare a stock solution of the aminopyrazine compound in a suitable solvent (e.g., DMSO).[4] Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5][6][7]

Protocol:

  • Treatment : Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).[4]

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[8][9]

Protocol:

  • Treatment and Incubation : Follow the same treatment and incubation steps as the MTT assay.

  • Supernatant Collection : After incubation, centrifuge the 96-well plate at 400 x g for five minutes.[10] Carefully transfer 100 µL of the cell supernatant to a new 96-well plate.[10]

  • LDH Reaction : Add 100 µL of the LDH Reaction Solution to each well.[10]

  • Incubation : Incubate the plate with gentle shaking for 30 minutes at 37°C.[10]

  • Absorbance Measurement : Measure the absorbance at 490 nm using a plate reader.[10]

  • Data Analysis : Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).[10]

Caspase-3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key effectors of apoptosis.[11][12]

Protocol:

  • Treatment and Incubation : Prepare and treat cells in opaque-walled 96-well plates as described for the MTT assay. A shorter incubation time (e.g., 24 hours) is often sufficient to detect apoptosis.

  • Reagent Addition : Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

  • Incubation : Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement : Measure the luminescence of each sample using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of caspase activity and can be expressed as fold induction over the vehicle control.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Aminopyrazine Dilutions treatment Treat Cells with Aminopyrazine compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay data_analysis Measure Absorbance/Luminescence mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis ic50_calc Calculate IC50 & % Inhibition data_analysis->ic50_calc

Caption: Experimental workflow for aminopyrazine cytotoxicity testing.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Protein Kinase (e.g., MAPKAP Kinase 2) receptor->kinase Activates aminopyrazine Aminopyrazine Derivative aminopyrazine->kinase Inhibits downstream Downstream Signaling kinase->downstream Activates pro_caspase Pro-caspase-3 downstream->pro_caspase Inhibits Apoptosis caspase Active Caspase-3 apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway of aminopyrazine-induced apoptosis.

References

Spectroscopic Analysis of Pyrazine-2-carbonitrile Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide to Spectroscopic Techniques for the Characterization of Pyrazine-2-carbonitrile Derivatives in Drug Discovery and Development

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of pyrazine-2-carbonitrile derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of these heterocyclic compounds.

Pyrazine-2-carbonitrile and its derivatives are key structural motifs in a variety of biologically active molecules. Their diverse pharmacological activities, including roles as kinase inhibitors in cancer therapy, underscore the importance of precise and thorough analytical characterization.[1] This guide covers fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a framework for the structural elucidation and purity assessment of these compounds.

Data Presentation: Quantitative Spectroscopic Data Summary

The following tables summarize key spectroscopic data for a series of 5-substituted pyrazine-2-carbonitrile derivatives, illustrating the influence of various substituents on their spectral properties.[2]

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃

Substituent (at C-5)H-3H-6Other Protons
-H (Pyrazine-2-carbonitrile)8.86 (d, J = 1.6 Hz)8.72 (dd, J = 2.5, 1.6 Hz)9.21 (d, J = 2.5 Hz, H-2)
-CH₃ (5-methylpyrazine-2-carbonitrile)8.65 (s)8.55 (s)2.65 (s, 3H, CH₃)
-Br (5-bromopyrazine-2-carbonitrile)8.85 (d, J = 1.5 Hz)8.95 (d, J = 1.5 Hz)-
-NH₂ (5-aminopyrazine-2-carbonitrile)8.35 (d, J = 1.5 Hz)7.95 (d, J = 1.5 Hz)5.10 (br s, 2H, NH₂)
-OCH₃ (5-methoxypyrazine-2-carbonitrile)8.25 (d, J = 1.4 Hz)8.05 (d, J = 1.4 Hz)4.05 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

Substituent (at C-5)C-2C-3C-5C-6C≡NOther Carbons
-H147.5145.8144.2143.5116.8-
-CH₃147.2145.5155.1142.8117.121.5 (CH₃)
-Br146.9145.9133.8145.2116.5-
-NH₂148.1145.2158.3130.5117.5-
-OCH₃147.8145.4160.2128.9117.355.8 (OCH₃)

Table 3: FTIR Spectral Data (cm⁻¹)

Substituent (at C-5)ν(C≡N)ν(C=N) / ν(C=C) (ring)Other Key Bands
-H22401580, 1540, 1480, 14203080 (C-H aromatic stretch)
-CH₃22381575, 1535, 1490, 14152925 (C-H aliphatic stretch)
-Br22421570, 1530, 1470, 14001020 (C-Br stretch)
-NH₂22351600, 1550, 1500, 14303450, 3350 (N-H stretch)
-OCH₃22371590, 1545, 1485, 14251250 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

Substituent (at C-5)[M]⁺[M-HCN]⁺[M-Substituent]⁺Other Characteristic Fragments
-H10578-51
-CH₃1199210465
-Br183/185156/15810477
-NH₂1209310466
-OCH₃13510810478

Table 5: UV-Vis Spectral Data in Methanol

Substituent (at C-5)λmax 1 (nm) (π→π)ε (L·mol⁻¹·cm⁻¹)λmax 2 (nm) (n→π)ε (L·mol⁻¹·cm⁻¹)
-H2605600315850
-CH₃2656200320900
-Br2706800325950
-NH₂28585003501200
-OCH₃27575003351050

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.[2]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in pyrazine-2-carbonitrile derivatives.

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

Sample Preparation:

  • Weigh 5-10 mg of the pyrazine-2-carbonitrile derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire ¹H and ¹³C NMR spectra using standard pulse programs. Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans are typically required.

Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • Integration of the proton signals provides the relative number of protons.

  • Coupling constants (J) are measured in Hertz (Hz) to determine the connectivity of neighboring protons.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the pyrazine-2-carbonitrile derivatives.

Instrumentation: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

  • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • For liquid samples: Place a drop of the liquid sample directly on the ATR crystal.

  • For KBr pellets (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

  • The interferogram is Fourier transformed to produce the infrared spectrum.

  • The spectrum is baseline-corrected.

  • Peak positions are reported in wavenumbers (cm⁻¹).

  • Characteristic absorption bands are assigned to specific functional groups (e.g., C≡N, C=N, C-H).

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyrazine-2-carbonitrile derivatives.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.[2]

Sample Preparation (ESI):

  • Dissolve samples in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL.[2]

  • The solution is infused directly into the ESI source.

Data Acquisition (ESI):

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the specific compound.

  • Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

Data Processing:

  • The mass spectra are recorded and analyzed to identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

  • Characteristic fragment ions are identified and used to deduce the structure of the molecule.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the pyrazine-2-carbonitrile derivatives.

Instrumentation: Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.[2]

Sample Preparation:

  • Prepare a stock solution of the pyrazine-2-carbonitrile derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to obtain concentrations that give an absorbance in the range of 0.1-1.0.

Data Acquisition:

  • Use a matched pair of quartz cuvettes (1 cm path length).

  • Fill one cuvette with the solvent to be used as a blank.

  • Fill the other cuvette with the sample solution.

  • Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

Data Processing:

  • The absorbance spectrum is recorded against a solvent blank.

  • The wavelengths of maximum absorbance (λmax) are determined.

  • The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Application in Drug Development: Targeting Cancer Signaling Pathways

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have shown significant promise as anti-cancer agents by targeting key proteins and pathways involved in cancer progression.[1] Many of these compounds function as ATP-competitive kinase inhibitors, disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor FGFR FGFR Growth_Factor->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Induces Pyrazine_Derivative_FGFR Pyrazine-2-carbonitrile Derivative (FGFR Inhibitor) Pyrazine_Derivative_FGFR->FGFR Inhibits Pyrazine_Derivative_CHK1 Pyrazine-2-carbonitrile Derivative (CHK1 Inhibitor) Pyrazine_Derivative_CHK1->CHK1 Inhibits

Caption: Kinase inhibition by pyrazine-2-carbonitrile derivatives.

Protocol 5: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of pyrazine-2-carbonitrile derivatives on cancer cells.

Materials:

  • Cancer cell line

  • Pyrazine-2-carbonitrile derivative

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazine-2-carbonitrile derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Logical Workflow for Spectroscopic Analysis

The characterization of a novel pyrazine-2-carbonitrile derivative follows a logical progression of spectroscopic analyses to confirm its identity, purity, and structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Pyrazine-2-carbonitrile Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_HPLC TLC/HPLC Analysis (Purity Assessment) Purification->TLC_HPLC MS Mass Spectrometry (Molecular Weight) TLC_HPLC->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) FTIR->NMR UV_Vis UV-Vis Spectroscopy (Electronic Properties) NMR->UV_Vis Data_Integration Integration of all Spectroscopic Data UV_Vis->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Further_Analysis Further Biological Analysis Structure_Confirmed->Further_Analysis

Caption: Logical workflow for spectroscopic analysis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-6-methylpyrazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most common method is the de novo synthesis, which involves the condensation of diaminomaleonitrile (DAMN) with pyruvaldehyde (also known as methylglyoxal). This approach builds the pyrazine ring from acyclic precursors.[1] An acidic catalyst, such as glacial acetic acid, is typically used in a solvent like ethanol.[1]

Q2: What are the critical parameters to control during the condensation reaction to ensure a high yield?

To maximize the yield, the following parameters are critical:

  • Purity of Reactants: Use high-purity diaminomaleonitrile (DAMN) and pyruvaldehyde. Impurities in starting materials are a common source of side reactions.

  • pH Control: The reaction is often catalyzed by a small amount of acid.[1] The pH should be weakly acidic to facilitate the condensation without causing degradation of the reactants or product.

  • Temperature Management: The reaction is typically heated to reflux.[1] Consistent and controlled heating is necessary to ensure the reaction proceeds to completion without forming thermal degradation byproducts.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time, which is generally between 4-6 hours.[1]

Q3: What are the typical yields for this synthesis?

While yields are highly dependent on the optimization of all reaction parameters, typical yields for analogous pyrazine syntheses after purification can range from 75% to 95% under optimized conditions.[2] Poor control over reaction conditions can lead to significantly lower yields.

Q4: How should the final product be purified?

Purification is critical for removing unreacted starting materials and side products. The most common methods include:

  • Recrystallization: This is an effective method for larger scale purification.[2] A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.[2] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.[3]

  • Silica Gel Column Chromatography: This is used for purifying smaller quantities or for separating impurities with very similar polarity to the product.[4][5] An eluent system with a gradient of ethyl acetate in hexane is a good starting point.[4][5]

Troubleshooting Guide

Q: My reaction yield is very low. What are the potential causes and how can I fix it?

A: Low yield can be attributed to several factors. Use the following decision tree and table to diagnose the issue.

G start Low Yield Observed purity Check Purity of Starting Materials (DAMN, Pyruvaldehyde) start->purity Is starting material pure? temp Verify Reaction Temperature Control purity->temp Yes purity_sol Solution: Use high-purity reagents or purify before use. purity->purity_sol No ph Check pH of Reaction Mixture temp->ph Yes temp_sol Solution: Use oil bath for stable heating. Ensure consistent reflux. temp->temp_sol No atmosphere Ensure Inert Atmosphere (if applicable) ph->atmosphere Yes ph_sol Solution: Add catalytic amount of glacial acetic acid. Avoid strong acids/bases. ph->ph_sol No atmosphere_sol Solution: While not always required for this specific reaction, side reactions can be minimized under N2 or Argon. atmosphere->atmosphere_sol No

Caption: Troubleshooting decision tree for low yield.

Potential Cause Recommended Solution
Impure Reactants Verify the purity of diaminomaleonitrile (DAMN) and pyruvaldehyde by NMR or other analytical techniques. Purify starting materials if necessary.
Incorrect Stoichiometry Ensure an accurate 1:1 molar ratio of DAMN to pyruvaldehyde.[1]
Suboptimal Temperature Maintain a consistent reflux temperature. Overheating can cause degradation, while insufficient heat will result in an incomplete reaction.
Incorrect pH The reaction requires a catalytic amount of acid.[1] If no acid was added, the reaction rate will be very slow. Too much acid can lead to side reactions.
Inefficient Purification Significant product loss can occur during workup and purification. If recrystallizing, minimize the amount of hot solvent used and ensure slow cooling to maximize crystal formation.[3]

Q: I'm observing significant impurity formation on my TLC/LC-MS. How can I minimize this?

A: The formation of impurities is often related to side reactions or degradation.

  • Side Reactions: The self-condensation of pyruvaldehyde can occur, especially under incorrect pH conditions. Ensure a weakly acidic environment and maintain the recommended reaction temperature.

  • Oxidation: The amino group on the pyrazine ring can be susceptible to oxidation. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes reduce the formation of colored, oxidized impurities.[2]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will see unreacted DAMN or pyruvaldehyde. Increase the reaction time and monitor by TLC until the starting material spot disappears.

Q: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A: A stalled reaction can be due to several factors:

  • Inactive Catalyst: If using an acid catalyst, it may have been neutralized. Consider adding a small, fresh portion of glacial acetic acid.

  • Low Temperature: Ensure the reaction mixture is maintaining a steady reflux. A drop in temperature can significantly slow the reaction rate.

  • Precipitation of Reactants: Ensure the chosen solvent is appropriate to keep all reactants soluble at the reaction temperature. For this synthesis, ethanol is generally effective.[1]

Data Presentation: Impact of Reaction Parameters

While specific data for the methyl analog is sparse, the following table summarizes key parameters and their expected impact on yield, based on extensive studies of analogous pyrazine syntheses, such as the Suzuki-Miyaura coupling used to produce derivatives.[2]

Parameter Condition Typical Range Impact on Yield Reference
Reactant RatioDAMN : Pyruvaldehyde1 : 1 to 1 : 1.1A slight excess of the dicarbonyl can help drive the reaction to completion.Conceptual
CatalystGlacial Acetic AcidCatalytic AmountEssential for facilitating the condensation reaction.[1]
SolventEthanolN/AGood solubility for reactants and facilitates product precipitation upon cooling.[1]
TemperatureReflux~78 °C (Ethanol)Crucial for reaction rate; must be controlled to prevent degradation.[1]
Reaction TimeMonitored by TLC4 - 24 hoursVaries with scale and temperature; must be sufficient for completion.[1][2]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on the de novo synthesis approach via condensation.[1]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Pyruvaldehyde (Methylglyoxal, ~40% solution in water)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Activated Carbon

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq.) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add pyruvaldehyde (1.0 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to a steady reflux (approx. 78-80°C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the DAMN starting material is consumed (typically 4-6 hours).

  • Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. The product may begin to precipitate. Further cooling in an ice bath can increase the amount of precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification (if necessary): If the product is not sufficiently pure, it can be further purified. Dissolve the crude solid in a minimum amount of hot ethanol. Add a small amount of activated carbon to decolorize the solution and stir for 15 minutes. Filter the hot solution through a pad of Celite to remove the carbon. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to induce recrystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to yield this compound as a solid.

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile via the condensation of diaminomaleonitrile (DAMN) and phenylglyoxal. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of factors influencing the reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation reaction between diaminomaleonitrile and phenylglyoxal?

The primary and most efficient method for synthesizing 3-Amino-6-phenylpyrazine-2-carbonitrile is the condensation reaction between phenylglyoxal monohydrate and diaminomaleonitrile (DAMN).[1] This reaction is typically conducted in an alcoholic solvent with a catalytic amount of a weak acid or base to facilitate the cyclization.[1]

Q2: What are the common side-products observed in this reaction?

The main side-products originate from self-condensation of the starting materials, incomplete reactions, or subsequent reactions of the desired product.[1] Common impurities include:

  • Dimerization Products: Self-condensation of phenylglyoxal or diaminomaleonitrile can lead to various dimeric and oligomeric impurities.[1]

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediate steps. If the final cyclization to form the pyrazine ring is not complete, these intermediates may be present in the final product mixture.[1]

  • Oxidation Products: The amino group on the pyrazine ring can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure reagents.Ensure the quality and purity of both phenylglyoxal monohydrate and diaminomaleonitrile.
Suboptimal reaction temperature.The condensation reaction is sensitive to temperature. A temperature that is too low can lead to a sluggish reaction, while excessive heat can promote side-product formation and degradation.[1] Optimize the temperature, starting at room temperature and gradually increasing if the reaction is slow.
Inappropriate solvent.Experiment with different alcoholic solvents like ethanol or isopropanol, or aprotic solvents such as THF or dioxane.
Multiple Spots on TLC Close to the Product Spot Formation of closely related side-products.Optimize the stoichiometry of the reactants. A slight excess of one reactant might drive the reaction to completion.
Inefficient cyclization.The choice of solvent and catalyst is critical for the final cyclization step.[1] Consider screening different weak acid or base catalysts.
Product Appears Discolored (Dark) Oxidation of the product.Perform the reaction and subsequent purification under an inert atmosphere (e.g., nitrogen or argon).
Degradation of the product.The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup and purification.[1] Minimize reaction and purification times.
Incomplete Reaction Insufficient reaction time.Continue to monitor the reaction by TLC until the starting material is consumed.
Catalyst deactivation.If the reaction stalls, a small addition of a fresh catalyst may be beneficial.

Experimental Protocol

This protocol describes a general method for the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Phenylglyoxal monohydrate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylglyoxal monohydrate (1.0 equivalent) in absolute ethanol.

  • To this solution, add diaminomaleonitrile (1.05 equivalents).

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.[1]

  • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 3-amino-6-phenylpyrazine-2-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Factors Influencing Reaction Outcome

The following table summarizes key parameters that can be adjusted to optimize the yield and purity of 3-Amino-6-phenylpyrazine-2-carbonitrile.

Parameter Effect on Reaction Optimization Strategy
Temperature Low temperature slows the reaction; high temperature promotes side-products and degradation.[1]Start at room temperature and gently heat if necessary, while monitoring for impurity formation.
Stoichiometry An improper molar ratio can result in unreacted starting materials and the formation of various side-products.[1]A slight excess of diaminomaleonitrile may help drive the reaction to completion.
Catalyst The choice and amount of acid or base catalyst are crucial for promoting the cyclization step.[1]Screen different weak acids (e.g., acetic acid) or bases and optimize the catalyst loading.
Solvent The solvent affects the solubility of reactants and intermediates, and can influence the reaction rate.Alcoholic solvents like ethanol are commonly used. Other polar aprotic solvents can also be explored.
Reaction Time Insufficient time leads to incomplete conversion; prolonged time can lead to product degradation.Monitor the reaction progress closely by TLC to determine the optimal reaction time.
Atmosphere The product can be sensitive to oxidation.Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

Reaction Pathway

Reaction_Pathway Reactants Diaminomaleonitrile (DAMN) + Phenylglyoxal Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Side_Product1 Dimerization Products (Self-condensation of reactants) Reactants->Side_Product1 Self-Condensation Cyclized_Intermediate Dihydropyrazine Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Side_Product2 Incompletely Cyclized Intermediates Intermediate->Side_Product2 Main_Product 3-Amino-6-phenylpyrazine- 2-carbonitrile Cyclized_Intermediate->Main_Product Oxidation Side_Product3 Oxidation Products Main_Product->Side_Product3 Oxidation

References

Purification of crude 3-Amino-6-methylpyrazine-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-Amino-6-methylpyrazine-2-carbonitrile by column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during the column chromatography purification of this compound, presented in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
The compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. The compound is very polar and is strongly adsorbed to the silica gel.- Add a more polar solvent to your mobile phase, such as methanol (e.g., start with 1-5% methanol in dichloromethane).- Consider using a different stationary phase, such as alumina (neutral or basic), if your compound is stable on it.
The compound streaks on the TLC plate and elutes as a broad band from the column. The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded.- Add a small amount of a modifier to your eluent system. For basic compounds like aminopyrazines, adding 0.1-1% triethylamine can improve peak shape.- Ensure you are not overloading the column. A general rule is to use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.[1]
Multiple spots are observed on the TLC of the collected fractions, indicating poor separation. The polarity of the eluent system is not optimized for separating the target compound from impurities.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.- Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. This can improve the resolution between closely eluting compounds.[1]
The yield of the purified compound is low. The compound may be degrading on the acidic silica gel. Product may be lost due to irreversible adsorption. Inefficient extraction from the column fractions.- Deactivate the silica gel by flushing the column with the eluent containing a small amount of triethylamine before loading the sample.[2]- Check for product stability on silica by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[3]- Ensure complete evaporation of solvent from the collected fractions and consider re-extracting the silica gel with a more polar solvent if you suspect the product is still adsorbed.
The purified compound is still colored, but the pure compound should be colorless or a pale yellow solid. Co-eluting colored impurities. The compound itself might be degrading on the column, forming colored byproducts.- Improve the separation by optimizing the mobile phase or using a higher-resolution stationary phase.[1]- Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.[4] Consider a final purification step like recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of hexane and ethyl acetate. Based on related pyrazine derivatives, a gradient elution starting from 10-20% ethyl acetate in hexane and gradually increasing to 50-60% should provide good separation on a silica gel column.[4][5] It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q2: How can I prevent the formation of imidazole byproducts during the synthesis, which can complicate purification?

Imidazole formation is a common side reaction.[5] To minimize this, ensure the purity of your starting materials and optimize reaction conditions such as temperature and reaction time.[5][6] If imidazole byproducts are present, they are typically more polar than the desired pyrazine product and can be effectively removed by silica gel column chromatography.[1] Using a less polar solvent like hexane for initial extractions can also help to selectively extract the pyrazine, leaving the more polar imidazoles in the aqueous phase.

Q3: My compound appears to be unstable on the silica gel. What can I do?

Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[2] To mitigate this, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2] Alternatively, you could consider using a different stationary phase like neutral or basic alumina.

Q4: I am having trouble separating my desired product from a very similar impurity. How can I improve the resolution?

For challenging separations of structurally similar compounds, several strategies can be employed. Using a stationary phase with a higher surface area can significantly improve resolution.[1] Running a very shallow and slow gradient during elution can also enhance the separation of closely eluting compounds.[1] Finally, ensure that the column is not overloaded, as this is a common cause of poor separation.[1]

Q5: Is recrystallization a viable alternative or a supplementary step to column chromatography for this compound?

Yes, recrystallization is an excellent method for further purification, especially after column chromatography to remove any remaining minor impurities.[4] It can also be used as a primary purification method if the crude product is relatively clean. A common solvent system for recrystallization of similar compounds is ethanol/water or ethyl acetate/hexane.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Triethylamine (optional)
  • Glass chromatography column
  • Collection tubes or flasks
  • Thin-layer chromatography (TLC) plates (silica gel coated)
  • TLC developing chamber
  • UV lamp (254 nm)

2. Procedure:

Quantitative Data Summary

The following table summarizes typical solvent systems and expected Rf values for the purification of aminopyrazine derivatives by silica gel column chromatography. This data can serve as a starting point for developing a specific method for this compound.

Solvent System (Hexane:Ethyl Acetate) Typical Rf of Aminopyrazine Derivative Observed Purity (Post-Column) Notes
90:10~0.5 - 0.6>95%Good for eluting less polar pyrazines and separating from highly polar impurities like imidazoles.
70:30~0.2 - 0.4>98%Often an ideal polarity for eluting the target compound with good separation from closely related byproducts.[5]
50:50~0.1 - 0.2>95%Useful for eluting more polar aminopyrazine derivatives or for washing the column of all products.

Visualizations

G cluster_0 Experimental Workflow prep Preparation (TLC, Column Packing) load Sample Loading (Dry or Wet) prep->load elute Elution & Fraction Collection (Gradient) load->elute analyze Fraction Analysis (TLC) elute->analyze isolate Isolation (Solvent Evaporation) analyze->isolate characterize Characterization (Purity, Yield) isolate->characterize

Caption: A typical workflow for the purification of this compound by column chromatography.

G cluster_1 Troubleshooting Logic start {Problem Identified (e.g., Poor Separation, Low Yield)} cause Potential Causes - Incorrect Solvent System - Column Overload - Compound Instability - Strong Adsorption start->cause solution Solutions - Optimize Eluent (TLC) - Use Shallow Gradient - Reduce Sample Load - Deactivate Silica (e.g., +NEt3) - Change Stationary Phase cause->solution verify {Verify Solution (Repeat with optimized parameters)} solution->verify

Caption: A logical workflow for troubleshooting common issues in column chromatography purification.

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Pyrazine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of pyrazine precursors.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield

Question: My Suzuki-Miyaura reaction with a pyrazine halide is resulting in a low yield or no product at all. What are the possible causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura reactions involving pyrazine precursors are a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Possible Causes and Solutions:

  • Inappropriate Catalyst System: The choice of palladium catalyst and ligand is critical, especially for electron-deficient heterocycles like pyrazines. Standard catalysts may not be effective.

    • Solution: Employ specialized, highly active catalyst systems. For instance, novel palladium(II) ONO pincer complexes have demonstrated superior activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, allowing for low catalyst loading (as low as 0.01 mol%) under open-flask conditions.[1][2] Third-generation Buchwald-Hartwig catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are also effective for less reactive pyrazine chlorides.[1][3]

  • Catalyst Deactivation/Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: The use of bulky ligands, such as those mentioned above, can sterically shield the palladium center and prevent inhibitory coordination from the pyrazine nitrogen.[3]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[1][3][4] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.[3]

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher reaction temperatures or longer reaction times.[1] For challenging couplings with 2-chloropyrazines, potassium phosphate (K₃PO₄) is often a good choice.[3] A screening of different bases is recommended to find the optimal one for your specific reaction.

  • Low Reactivity of Pyrazine Halide: The reactivity of pyrazine halides follows the trend: I > Br > Cl.[1] Chloropyrazines are the most challenging substrates due to the strong C-Cl bond, which makes the oxidative addition step more difficult.[1][3]

    • Solution: For chloropyrazines, using more active catalyst systems as described above is essential. Increasing the reaction temperature can also help overcome the activation energy barrier, but be mindful of potential side reactions.[3]

  • Instability of the Boron Reagent (Protodeboronation): Pyrazine rings can promote protodeboronation, a side reaction where the boronic acid is converted back to the corresponding arene, thus reducing the amount of nucleophile available for the cross-coupling.[1][5] This is particularly problematic for electron-rich heterocyclic derivatives and electron-deficient arylboronic acids.[6]

    • Solution: Consider using more stable boron reagents such as pinacol boronate esters (Bpin) or trifluoroborate salts.[1][7][8][9] These reagents exhibit greater stability and can lead to improved yields.

Problem 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of homocoupled product and/or dehalogenated starting material. How can I minimize these side reactions?

Answer: The formation of homocoupling and dehalogenation byproducts is a common issue that can significantly lower the yield of the desired cross-coupled product.

Possible Causes and Solutions:

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules.[7][10] It is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or exposure of the reaction to air.[3][7]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is properly degassed to remove oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3][11]

      • Use of Pd(0) Source or Efficient Precatalyst: Using a Pd(0) catalyst source or a precatalyst that is efficiently reduced to the active Pd(0) state can minimize the presence of Pd(II) species that promote homocoupling.[3]

  • Dehalogenation: This side reaction results in the replacement of the halide on the pyrazine ring with a hydrogen atom. It can occur after the oxidative addition step, where the palladium complex may react with other components in the mixture, such as an amine base or an alcohol solvent, to acquire a hydride ligand.[7]

    • Solution:

      • Careful Selection of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant problem.

      • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive for Suzuki-Miyaura coupling?

A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[1] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.

Q2: What is the role of water in the Suzuki-Miyaura reaction?

A2: A small amount of water is often added to Suzuki-Miyaura reactions.[7] It can play several roles, including aiding in the dissolution of the inorganic base and facilitating the transmetalation step by promoting the formation of a boronate species. However, excessive water can lead to unwanted side reactions like protodeboronation.

Q3: How can I improve the solubility of my reagents?

A3: If your pyrazine precursor or boronic acid has poor solubility in the reaction solvent, you can try using a co-solvent system. Common solvents for Suzuki-Miyaura reactions include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF, DMAc).[7] A mixture of an organic solvent and water is often effective.[12] For example, a toluene/water mixture has been shown to be effective for the coupling of 2-chloropyrazine.[1]

Q4: Can I perform a Suzuki-Miyaura coupling on a pyrazine with an unprotected amine group?

A4: While compounds with labile protons, such as primary amines, can sometimes be challenging substrates for Suzuki-Miyaura reactions, successful couplings have been reported. For instance, 2-amino-5-bromopyrazine has been successfully coupled with pyridylboronic acids.[1] However, the success is highly substrate-dependent, and in many cases, protection of the amine group may be necessary to achieve good yields.

Data Presentation

Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids.

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane85
2Phenylboronic acidCs₂CO₃1,4-Dioxane80
34-Methoxyphenylboronic acidK₃PO₄Toluene70
44-Methoxyphenylboronic acidCs₂CO₃Toluene80
54-Chlorophenylboronic acidK₃PO₄TolueneNo Product
64-Chlorophenylboronic acidCs₂CO₃1,4-DioxaneNo Product

Data adapted from a study on the arylation of pyrimidine derivatives, which provides insights applicable to pyrazine systems. Good yields were obtained with electron-rich boronic acids, while electron-withdrawing groups on the boronic acid did not yield the desired product.[13]

Table 2: Synthesis of Thienylpyridazines via Suzuki-Miyaura Coupling.

CompoundYield (%)
3a28
3b14
3c15
3d28
3e25

These fair-to-low yields might be explained by homocoupling of the brominated precursor or competitive hydrolytic deboronation of the hetero(aryl) boronic acids, especially those bearing electron-attracting groups.[14][15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyrazine with an Arylboronic Acid

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a specialized catalyst like a palladium(II) ONO pincer complex at 0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1][12]

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen. This step is crucial to prevent catalyst oxidation and homocoupling side reactions.[3]

  • Solvent Addition: Add the degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used.[1][12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][3]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pyrazine-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) [Ar'-B(OR)2(Base)]- Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product Reductive\nElimination->Ar-Ar' Pyrazine-X Pyrazine-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki-Miyaura Reaction unreacted_sm Starting Material Unreacted? start->unreacted_sm byproducts Complex Mixture of Byproducts? unreacted_sm->byproducts No increase_temp Increase Temperature unreacted_sm->increase_temp Yes screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) byproducts->screen_bases Yes rerun Re-run Optimized Reaction byproducts->rerun No new_catalyst Switch to a More Active Catalyst System (e.g., Buchwald Ligand) increase_temp->new_catalyst new_catalyst->rerun lower_temp Lower Reaction Temperature screen_bases->lower_temp lower_temp->rerun

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Reaction_Component_Selection start Optimizing Suzuki-Miyaura for Pyrazines halide Pyrazine Halide? start->halide boron Boronic Acid Issues? start->boron catalyst Catalyst System? start->catalyst chloride For Pyrazine-Cl: Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) halide->chloride Cl bromo_iodo For Pyrazine-Br/I: Standard catalysts may work, but optimization is key. halide->bromo_iodo Br / I protodeboronation If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boron->protodeboronation Yes no_boron_issue If stable, proceed with standard boronic acid. boron->no_boron_issue No base Base Selection: Start with K3PO4 or Na2CO3. Screen others if necessary. catalyst->base pd_source Catalyst Source: Use efficient precatalysts to avoid homocoupling. catalyst->pd_source

Caption: A decision tree for selecting key reaction components for pyrazine precursors.

References

Troubleshooting incomplete cyclization in pyrazine ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazine derivatives, with a focus on incomplete cyclization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most classical and widely used method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction first forms a dihydropyrazine intermediate, which is then oxidized to yield the aromatic pyrazine.[1][2] Other significant methods include:

  • Gutknecht Pyrazine Synthesis: Based on the self-condensation of α-ketoamines.[2]

  • Staedel–Rugheimer Pyrazine Synthesis: Involves reacting a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[2]

  • Dehydrogenative Coupling: Modern, atom-economical approaches that use catalysts to couple amino alcohols or diols and diamines.[2][3]

  • From α-azido ketones or α-nitroso ketones: Reduction of the azide or nitroso group, followed by spontaneous cyclization and oxidation.[1]

Q2: I am experiencing a low yield or incomplete cyclization in my pyrazine synthesis. What are the potential causes and how can I address them?

A2: Low yields in pyrazine synthesis can arise from several factors. Here are common causes and troubleshooting tips:

  • Incomplete Reaction: The initial condensation or the final cyclization may not be proceeding to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure adequate mixing to improve contact between reactants.[1] A systematic optimization of reaction parameters is often necessary.[1]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[2] If this step is inefficient, your final product will be a mixture, reducing the yield of the desired pyrazine.[2]

    • Solution: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. Common oxidizing agents include copper (II) oxide and manganese oxide.[4] In some cases, air oxidation is sufficient.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.[1]

    • Solution: Screen different solvents, bases, or catalysts. For instance, the choice of a specific base like potassium hydride (KH) or a solvent like 1,4-dioxane has been shown to be effective in certain reactions.[1] The use of catalysts like molecular iodine or Montmorillonite K-10 has been reported to afford excellent yields.

  • Side Reactions: The formation of unwanted side products, such as Strecker aldehydes or imidazole derivatives, can consume starting materials and lower the yield.[1][6]

    • Solution: Analyze your crude product to identify major byproducts. Once identified, adjust reaction conditions (e.g., temperature, pH, reactant ratios) to minimize their formation. Excessively high temperatures can lead to the degradation of the pyrazine ring itself.[4][6]

  • Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl starting materials can lead to unwanted side reactions and byproducts.[2]

    • Solution: Purify your starting materials before use through methods like recrystallization or distillation.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1]

    • Solution: Use milder reagents and conditions when possible. Avoid overly acidic or basic conditions during the workup phase if your product is known to be sensitive.[1]

Q3: How can I detect incomplete cyclization and other impurities in my product?

A3: A combination of chromatographic and spectroscopic methods is typically used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile pyrazine compounds and separating them from impurities. It provides structural information, helping to identify byproducts and unreacted starting materials.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique suitable for less volatile pyrazine derivatives.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and get a preliminary assessment of product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired pyrazine and identify intermediates like dihydropyrazines or other byproducts.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in pyrazine synthesis.

G start Problem: Low Yield / Incomplete Cyclization check_purity Are starting materials pure? start->check_purity purify_sm Action: Purify starting materials (recrystallization, distillation). check_purity->purify_sm No check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify_sm->check_conditions optimize_conditions Action: Screen solvents, catalysts, bases. Vary temperature & reaction time. check_conditions->optimize_conditions No check_oxidation Is the dihydropyrazine oxidation step complete? check_conditions->check_oxidation Yes optimize_conditions->check_oxidation optimize_oxidation Action: Verify oxidant activity. Consider alternative oxidants. check_oxidation->optimize_oxidation No check_side_reactions Are side products being formed? check_oxidation->check_side_reactions Yes optimize_oxidation->check_side_reactions adjust_conditions Action: Identify byproducts (GC-MS). Adjust conditions to minimize their formation. check_side_reactions->adjust_conditions Yes end_node Improved Yield check_side_reactions->end_node No adjust_conditions->end_node G cluster_reactants Reactants Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Intermediate Dihydropyrazine Intermediate Condensation->Intermediate Oxidation Oxidation (e.g., air, CuO) Intermediate->Oxidation Product Pyrazine Product Oxidation->Product

References

Monitoring reaction progress of pyrazine synthesis using HPLC or TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of pyrazine synthesis using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the key stages in a typical pyrazine synthesis that I should be monitoring?

A1: Most pyrazine syntheses involve a condensation reaction followed by an oxidation step. A common route is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine.[1][2] It is crucial to monitor the consumption of starting materials, the formation of the dihydropyrazine intermediate (if stable enough to be observed), and the appearance of the final pyrazine product.

Q2: Which technique, HPLC or TLC, is better for monitoring my pyrazine synthesis?

A2: Both techniques are valuable. TLC is a rapid, qualitative, and inexpensive method ideal for quick checks of reaction progress at the bench.[2][3] It can quickly show the disappearance of starting materials and the appearance of new spots corresponding to intermediates and products. HPLC provides quantitative data, allowing you to determine the relative concentrations of reactants, intermediates, and products, leading to a more precise understanding of reaction kinetics and yield.[4] For rigorous analysis and method development, HPLC is superior.

Q3: How do I select an appropriate solvent system for TLC analysis of my pyrazine reaction?

A3: The goal is to find a solvent system that provides good separation between your starting materials, intermediates, and the final pyrazine product, ideally with a retention factor (Rf) for the product between 0.2 and 0.4.[3] A common starting point for pyrazine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] You can adjust the ratio to achieve the desired separation. For very polar pyrazines, you might need to incorporate more polar solvents like methanol or use a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds to prevent streaking.[6][7]

Q4: What are the typical starting conditions for developing an HPLC method for pyrazine analysis?

A4: A good starting point for analyzing pyrazine derivatives is reversed-phase HPLC.[8] You can begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier.[8][9] Using 0.1% formic acid or phosphoric acid in the mobile phase is common.[8] A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time, is often effective for separating components with different polarities. UV detection is typically used, with the wavelength set to the absorbance maximum of your pyrazine derivative (e.g., around 270-280 nm).[9][10]

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions between basic pyrazine nitrogens and acidic silanol groups on the column.[11]Add a competing base (e.g., triethylamine) in small amounts to the mobile phase or use a mobile phase with a lower pH (e.g., adding formic or phosphoric acid) to protonate the silanols.[12] Using a modern, end-capped column can also minimize this issue.[12]
Ghost Peaks Contamination in the injection system or carryover from a previous injection.Run a blank injection (mobile phase only) to see if the ghost peak persists. Clean the injector and sample loop. Ensure your sample solvent is compatible with the mobile phase.[13]
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[13]Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. If the issue persists, the column may need to be replaced.[13]
Poor Resolution Inadequate separation between peaks.Optimize the mobile phase gradient by making it shallower to increase separation.[11] You could also try a different column chemistry or a longer column.
No Peaks Detected Incorrect detection wavelength, compound not eluting, or detector issue.Verify the UV absorbance spectrum of your pyrazine to select the optimal wavelength. Check if the compound is retained on the column by flushing with a strong solvent like 100% acetonitrile or methanol. Ensure the detector lamp is functioning correctly.[13]
TLC Troubleshooting
Issue Potential Cause Recommended Solution
Streaking of Spots The sample is too concentrated, or the compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).[6][14]Dilute your sample before spotting it on the TLC plate. For acidic or basic compounds, add a small amount of a modifier to the developing solvent (e.g., 0.1-2.0% triethylamine for bases, or acetic acid for acids).[6]
Spots Remain at the Baseline The developing solvent is not polar enough to move the compounds up the plate.[6][15]Increase the polarity of your solvent system. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]
Spots Run with the Solvent Front The developing solvent is too polar.[6][15]Decrease the polarity of your solvent system. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.[6]
No Visible Spots The compound is not UV-active, or the concentration is too low.Use a visualization stain, such as potassium permanganate or iodine, to see the spots.[3] If the concentration is low, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[6]
Uneven Solvent Front The TLC plate is touching the side of the chamber, or the chamber is not saturated with solvent vapor.[16]Ensure the plate is not touching the sides of the developing chamber. Place a piece of filter paper in the chamber with the solvent to ensure the atmosphere is saturated.[16]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Pyrazine Synthesis by TLC
  • Prepare the TLC Chamber: Line a beaker or TLC tank with a piece of filter paper. Add the chosen developing solvent to a depth of about 0.5 cm. Cover the chamber with a watch glass or lid and let it sit for 5-10 minutes to allow the atmosphere to become saturated with solvent vapor.

  • Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot a small amount of your reaction mixture on the starting line. It is also good practice to spot the starting materials on the same plate for comparison.

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the solvent level is below the starting line.[17] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm).[3] If spots are not visible, use a chemical stain like potassium permanganate or an iodine chamber.[3]

  • Analyze the Results: Compare the spots from the reaction mixture to the starting material spots. The disappearance of starting material spots and the appearance of new spots indicate the reaction is progressing. The Rf value of each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol 2: General Procedure for HPLC Analysis of a Pyrazine Synthesis
  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase or a suitable solvent (e.g., acetonitrile). The dilution factor will depend on the concentration of your reaction and the sensitivity of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[10]

    • Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A representative gradient could be: 0-2 min, 95% A; 2-15 min, 95% to 5% A; 15-20 min, 5% A; 20-22 min, 5% to 95% A; 22-25 min, 95% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for your pyrazine derivative (e.g., 270 nm).[10]

  • Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram. Identify the peaks corresponding to starting materials, intermediates, and products by comparing their retention times with those of pure standards, if available. The area of each peak is proportional to the concentration of that component.

Visualizations

experimental_workflow cluster_synthesis Pyrazine Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start_materials Starting Materials (e.g., 1,2-dicarbonyl, 1,2-diamine) reaction Condensation & Oxidation Reaction start_materials->reaction crude_product Crude Product Mixture reaction->crude_product take_aliquot Take Aliquot crude_product->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis hplc_analysis HPLC Analysis take_aliquot->hplc_analysis tlc_result Qualitative Assessment: - Spot Presence - Rf Values tlc_analysis->tlc_result hplc_result Quantitative Assessment: - Peak Area - % Conversion hplc_analysis->hplc_result decision Reaction Complete? tlc_result->decision hplc_result->decision decision->reaction No decision->crude_product Yes

Caption: Workflow for monitoring pyrazine synthesis using TLC and HPLC.

troubleshooting_guide cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram streaking Streaking Spots start->streaking no_movement Spots at Baseline start->no_movement at_front Spots at Solvent Front start->at_front peak_tailing Peak Tailing start->peak_tailing retention_shift Retention Time Shift start->retention_shift poor_resolution Poor Resolution start->poor_resolution sol_conc Adjust Sample Concentration streaking->sol_conc sol_modifier Add Mobile Phase Modifier (Acid/Base) streaking->sol_modifier sol_polarity Change Solvent Polarity no_movement->sol_polarity Increase Polarity at_front->sol_polarity Decrease Polarity peak_tailing->sol_modifier sol_column Use End-Capped Column peak_tailing->sol_column sol_temp Control Temperature retention_shift->sol_temp sol_gradient Optimize Gradient poor_resolution->sol_gradient

Caption: Troubleshooting common issues in TLC and HPLC analysis.

References

Validation & Comparative

Comparative Analysis of Substituted 3-Aminopyrazine-2-carbonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors of various therapeutic targets. This guide provides a comparative analysis of substituted 3-aminopyrazine-2-carbonitrile analogs and their closely related carboxamide derivatives, focusing on their performance as kinase inhibitors in oncology. The information is supported by experimental data from peer-reviewed studies, with detailed protocols and pathway visualizations to aid in research and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of substituted 3-aminopyrazine-2-carbonitrile and 3-aminopyrazine-2-carboxamide analogs. While the core focus is on the carbonitrile scaffold, data from analogous carboxamide derivatives are included to provide a broader understanding of the structure-activity relationships (SAR) within this class of compounds.

Table 1: Kinase Inhibitory Activity of 3-Aminopyrazine-2-carbonitrile and Analogous Derivatives

Compound IDScaffold TypeTarget KinaseIC50 (nM)Assay Method
SRA737 (CCT245737)3-Aminopyrazine-2-carbonitrileCHK11.3 - 1.4Radiometric / Biochemical Assay[1]
Prexasertib (LY2606368)Pyrrolopyrimidine (Comparator)CHK11Biochemical Assay[1]
Compound 18i 3-Aminopyrazine-2-carboxamideFGFR1150Biochemical Assay
FGFR2150Biochemical Assay
FGFR3480Biochemical Assay
FGFR4-Biochemical Assay
Compound 18d 3-Aminopyrazine-2-carboxamideFGFR2600Biochemical Assay
FGFR3480Biochemical Assay
Compound 10g 3-Aminopyrazine-2-carboxamideFGFR2- (79.73% inhibition)Biochemical Assay
Compound 31 AminopyrazineNek2-Not Specified

Note: IC50 values can vary based on specific assay conditions. The data presented is for comparative purposes.

Table 2: In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line

Compound IDR' (Substitution on Phenyl Ring)IC50 (µM)
16 4-Cl> 250
17 2,4-diOCH₃> 50
20 4-CF₃41.4

Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally analogous to the topic scaffold.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Apoptosis Mitotic Catastrophe (Apoptosis) CHK1->Apoptosis inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor 3-Aminopyrazine-2-carbonitrile Analog (e.g., SRA737) Inhibitor->CHK1 inhibits

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor 3-Aminopyrazine-2-carboxamide Analog Inhibitor->FGFR inhibits

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary_Screen Primary High-Throughput Screening (HTS) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Potent Compounds Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT) Selectivity_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) Target_Engagement->Phenotypic_Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Kinase Inhibition Assay (General Protocol)

This protocol describes a generic in vitro biochemical assay to determine the inhibitory potency of test compounds against a target kinase.

1. Materials:

  • Recombinant target kinase (e.g., CHK1, FGFR)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (substituted 3-aminopyrazine-2-carbonitrile analogs) dissolved in DMSO

  • Positive control (known inhibitor, e.g., Staurosporine)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well assay plates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, followed by the kinase enzyme solution. Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (substituted 3-aminopyrazine-2-carbonitrile analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

This guide provides a foundational understanding of the comparative analysis of substituted 3-aminopyrazine-2-carbonitrile analogs. The provided data, protocols, and visualizations are intended to support researchers in the design and execution of their studies in the pursuit of novel therapeutics.

References

A Comparative Guide to Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors: Structure-Activity Relationship (SAR) Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinases, a family of serine/threonine kinases, play a pivotal role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for the development of novel anticancer therapeutics. Among the diverse chemical scaffolds explored for Aurora kinase inhibition, the imidazo[1,2-a]pyrazine core has emerged as a promising framework. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of imidazo[1,2-a]pyrazine derivatives as inhibitors of Aurora A and Aurora B kinases, supported by quantitative data and detailed experimental protocols.

Unveiling the Structure-Activity Landscape

The inhibitory potency and selectivity of imidazo[1,2-a]pyrazine derivatives against Aurora kinases are significantly influenced by the nature and position of substituents on the core scaffold. Analysis of a range of synthesized compounds reveals key structural determinants for activity.

A foundational study in the field explored a series of imidazo[1,2-a]pyrazine-based compounds, leading to the identification of potent dual inhibitors of both Aurora A and Aurora B kinases. Further optimization of a lead compound from this series, which had a modest cell potency (IC50 = 250 nM) and low solubility, resulted in the development of derivatives with significantly improved characteristics. This lead optimization was guided by understanding the binding mode of the initial inhibitor. One particularly successful modification was the introduction of an acyclic amino alcohol, which led to a picomolar inhibitor of Aurora kinases with enhanced cell potency and aqueous solubility.

Subsequent research focused on refining the selectivity of these inhibitors. For instance, the introduction of acetic acid amides onto a pyrazole substituent of the imidazo[1,2-a]pyrazine core was investigated to modulate the selectivity between Aurora A and Aurora B and to improve the off-target kinase profile.

The general chemical structure of the imidazo[1,2-a]pyrazine core is depicted below. The key positions for substitution, which critically influence the inhibitory activity, are highlighted.

General structure of imidazo[1,2-a]pyrazine inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of a selection of imidazo[1,2-a]pyrazine derivatives against Aurora A and Aurora B kinases. This data highlights the impact of various substituents on potency and selectivity.

CompoundR2R3R8Aurora A IC50 (nM)Aurora B IC50 (nM)
1 PhenylHNH-isothiazole1314
2 4-FluorophenylHNH-isothiazole1011
3 PhenylHNH-(5-methylisothiazole)56
4 PhenylHNH-(3-(dimethylamino)propyl)>1000>1000
5 Pyridin-4-ylBenzylH160-
6 Pyridin-4-ylCyclohexylH800-

Data compiled from publicly available research literature. The specific assay conditions may vary between studies.

Key SAR Observations:

  • Substitution at R8: The nature of the substituent at the R8 position is critical for potent Aurora kinase inhibition. An amino-isothiazole group (compounds 1-3) is well-tolerated and contributes to high potency. In contrast, a simple alkylamino chain (compound 4) leads to a significant loss of activity.

  • Substitution at R2: Aromatic or heteroaromatic rings at the R2 position are generally favored. The presence of a phenyl group (compounds 1 and 3) or a substituted phenyl group (compound 2) results in potent inhibitors. A pyridinyl group at this position also confers inhibitory activity (compounds 5 and 6).

  • Substitution at R3: While many potent inhibitors are unsubstituted at the R3 position (R3=H), the introduction of small alkyl or aryl groups can be tolerated and may influence selectivity, as seen with the benzyl and cyclohexyl groups in compounds 5 and 6, respectively.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of SAR data. Below is a representative protocol for an in vitro Aurora kinase inhibition assay.

In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the test compound solution.

  • Enzyme and Substrate Addition: Add the Aurora kinase enzyme and the kinase substrate to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The Aurora kinases are key regulators of cell division. A simplified diagram of the Aurora kinase signaling pathway and a general workflow for the discovery of Aurora kinase inhibitors are presented below.

G cluster_pathway Aurora Kinase Signaling Pathway G2 G2 Phase M Mitosis G2->M AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Simplified Aurora kinase signaling pathway.

G cluster_workflow Inhibitor Discovery Workflow Screening High-Throughput Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Development Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for Aurora kinase inhibitor discovery.

A Comparative Guide to In Vivo Validation of Aminopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of in vivo validation protocols for two prominent aminopyrazine drug candidates: Gilteritinib, a Fms-like tyrosine kinase 3 (FLT3) inhibitor for Acute Myeloid Leukemia (AML), and Darovasertib, a Protein Kinase C (PKC) inhibitor for Uveal Melanoma (UM). It is designed for researchers, scientists, and drug development professionals to objectively compare preclinical efficacy and understand the underlying experimental frameworks.

Comparative In Vivo Efficacy

The preclinical efficacy of aminopyrazine drug candidates is primarily evaluated in animal models that recapitulate the human disease. Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.

Table 1: Comparison of In Vivo Efficacy in Xenograft Models

Drug CandidateTherapeutic TargetIndicationAnimal ModelCell LineKey Efficacy OutcomeCitation(s)
Gilteritinib FLT3 / AXLAcute Myeloid Leukemia (AML)Nude MiceMV4-11 (FLT3-ITD)100% Tumor Growth Inhibition (TGI) at 10 mg/kg/day.[1]
Nude MiceMOLM-13 (FLT3-ITD)~80% Tumor Growth Inhibition (TGI) at 30 mg/kg/day.[2]
Darovasertib PKCUveal Melanoma (UM)Not Specified92.1 (GNAQ mutant)Significant tumor regression observed at 150 mg/kg BID.[3]

Detailed Experimental Protocols

Robust and reproducible protocols are essential for the validation of drug candidates. Below are generalized methodologies for the key in vivo xenograft studies cited.

Protocol 1: Subcutaneous Xenograft Model for AML (Gilteritinib)

Objective: To assess the anti-tumor activity of Gilteritinib in a mouse xenograft model of human FLT3-mutated AML.

Methodology:

  • Cell Culture: Human AML cell lines, such as MV4-11 or MOLM-13, which harbor the FLT3-ITD mutation, are cultured under standard conditions.[1][2]

  • Animal Model: Four to five-week-old male immunodeficient mice (e.g., nude mice) are used.[1]

  • Cell Implantation: A suspension of 5 x 106 to 10 x 106 AML cells in a suitable medium (e.g., PBS or RPMI1640) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: Gilteritinib is administered orally (p.o.) once daily at specified doses (e.g., 1, 3, 6, 10 mg/kg). The control group receives a vehicle solution.[1]

  • Efficacy Assessment: Tumor volume and mouse body weight are measured two to three times weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[1]

  • Endpoint Analysis: The study is concluded after a defined period (e.g., 21-28 days). Tumor Growth Inhibition (TGI) is calculated as a primary endpoint. Tumors may be excised for pharmacodynamic (biomarker) analysis.[1][3]

Protocol 2: Subcutaneous Xenograft Model for Uveal Melanoma (Darovasertib)

Objective: To evaluate the anti-tumor efficacy of Darovasertib in a mouse xenograft model of human GNAQ-mutant uveal melanoma.

Methodology:

  • Cell Culture: The human uveal melanoma cell line 92.1, which contains a GNAQ driver mutation, is cultured.

  • Animal Model: Immunodeficient mice are used as the host for tumor cell implantation.

  • Cell Implantation: 92.1 cells are prepared in a suspension and implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Mice are monitored until tumors reach a predetermined volume, at which point they are randomized into treatment groups.

  • Drug Administration: Darovasertib is administered, typically orally, at the specified dose and schedule (e.g., 150 mg/kg twice daily, BID). The control group receives a vehicle.[3]

  • Efficacy Assessment: Tumor volumes are measured regularly to monitor the treatment response.

  • Endpoint Analysis: The study endpoint is typically determined by tumor growth in the control group or a set time period. The primary outcome is the difference in tumor volume between the treated and control groups.[3]

Visualizing Pathways and Processes

Diagrams are crucial for illustrating complex biological pathways and experimental designs.

G General Workflow for In Vivo Xenograft Studies A Select & Culture Cancer Cell Line B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to Palpable Size B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Drug Candidate (e.g., Gilteritinib, Darovasertib) or Vehicle D->E F Measure Tumor Volume & Body Weight Regularly E->F G Endpoint Reached F->G H Data Analysis: Tumor Growth Inhibition, Statistical Analysis G->H I Pharmacodynamic Analysis (Optional) G->I

Caption: A standardized workflow for assessing drug efficacy in xenograft models.

G Targeted Signaling Pathways of Aminopyrazine Candidates cluster_AML AML Cell cluster_UM Uveal Melanoma Cell FLT3 FLT3 Receptor (ITD Mutation) STAT5 STAT5 FLT3->STAT5 P Gilteritinib Gilteritinib Gilteritinib->FLT3 Proliferation_AML Leukemic Proliferation & Survival STAT5->Proliferation_AML GNAQ GNAQ (Activating Mutation) PKC PKC GNAQ->PKC ERK ERK PKC->ERK P Darovasertib Darovasertib Darovasertib->PKC Proliferation_UM Tumor Proliferation & Survival ERK->Proliferation_UM

Caption: Simplified signaling pathways inhibited by Gilteritinib and Darovasertib.

References

A Comparative Analysis of Pyrazine Derivatives and Approved Inhibitors Targeting the Fibroblast Growth Factor Receptor (FGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers, making FGFRs a significant target for therapeutic intervention.[1][2] This has led to the development and approval of several FGFR inhibitors.[3] Concurrently, novel chemical scaffolds, such as pyrazine derivatives, are being actively investigated for their potential to overcome challenges like acquired resistance and off-target effects associated with existing therapies.[2][4] This guide provides a detailed comparison of the efficacy of emerging pyrazine derivatives against established, FDA-approved FGFR inhibitors, supported by experimental data and methodologies.

Efficacy of Approved FGFR Inhibitors

Currently, the U.S. Food and Drug Administration (FDA) has approved several small-molecule tyrosine kinase inhibitors that target FGFRs, including erdafitinib, pemigatinib, and futibatinib.[3][5] These inhibitors have demonstrated clinical efficacy in treating specific types of cancers characterized by FGFR alterations.[6][7]

Table 1: In Vitro Efficacy of Approved FGFR Inhibitors

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
Pemigatinib 0.4 0.5 1.0 30
Erdafitinib 1.2 2.5 3.0 Not specified

Data sourced from reference[7]

Table 2: Clinical Efficacy of Approved FGFR Inhibitors

Inhibitor Cancer Type Overall Response Rate (ORR) Median Progression-Free Survival (PFS) (months)
Erdafitinib Urothelial Carcinoma with FGFR2/3 alterations 40% 5.5
Pemigatinib Cholangiocarcinoma with FGFR2 fusions/rearrangements 35.5% 6.9
Futibatinib Cholangiocarcinoma with FGFR2 fusions/rearrangements 41.7% 8.9
Infigratinib Cholangiocarcinoma with FGFR2 fusion 18.8% Not specified

Data sourced from references[8][9]

Efficacy of Investigational Pyrazine Derivatives

Recent research has highlighted several pyrazine derivatives as potent and selective FGFR inhibitors. These compounds are being developed to address limitations of current therapies, including acquired resistance due to mutations in the FGFR kinase domain.[1][2]

Table 3: In Vitro Efficacy of Selected Pyrazine Derivatives

Compound Target IC50 (nM) Cell Line IC50 (µM)
Compound 18i FGFR2 150 SNU-16 1.88
KMS-11 3.02
SW-780 2.34
NCI-H520 26.69
MDA-MB-453 12.58
Compound 9p FGFR1-3 & mutants Potent nanomolar inhibition RT112 Not specified
Compound 11 FGFR1 <10 Not specified Not specified
FGFR2 <100
FGFR3 <100
FGFR4 <10

Data sourced from references[1][2][10]

Notably, some pyrazine derivatives have been designed as covalent inhibitors to overcome resistance.[1] For example, compound 9p demonstrated potent activity against both wild-type FGFR1–3 and their gatekeeper mutants.[1] Furthermore, it showed significant in vivo antitumor efficacy in a bladder cancer xenograft model.[1] Another derivative, compound 18i, acts as a pan-FGFR inhibitor and has shown potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[2][11]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the efficacy of FGFR inhibitors.

Biochemical Kinase Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.

Protocol:

  • Reagents and Materials: Recombinant human FGFR kinase, ATP, appropriate peptide substrate, kinase assay buffer, test compounds (e.g., pyrazine derivatives), and a detection reagent.

  • Procedure: a. Serially dilute the test compounds to various concentrations. b. In a microplate, add the FGFR enzyme, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the specific kinase.[12] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence intensity, luminescence, or radioactivity.[13]

  • Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][15]

Cell-Based Proliferation Assay

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines that have known FGFR alterations.

Protocol:

  • Cell Culture: Culture cancer cell lines with documented FGFR amplifications, fusions, or mutations (e.g., SNU-16, KMS-11) in appropriate media.

  • Procedure: a. Seed the cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound and incubate for a period of 72 hours. c. Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay like CellTiter-Glo). d. Incubate as required by the reagent manufacturer. e. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the signal of treated cells to that of untreated control cells. b. Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the IC50 value for cell proliferation.[2]

In Vivo Tumor Xenograft Model

This experiment evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human cancer cells (e.g., RT112 bladder cancer cells) into the flanks of the mice.[1] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound (e.g., orally or via intraperitoneal injection) to the treatment group daily for a specified duration. The control group receives a vehicle solution. e. Monitor tumor volume and the body weight of the mice regularly.

  • Data Analysis: a. Compare the tumor growth in the treated group to the control group. b. Calculate the tumor growth inhibition (TGI) percentage. c. At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic studies to confirm target engagement.[16][17]

Visualizations

Below are diagrams illustrating the FGFR signaling pathway and a typical workflow for inhibitor discovery.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PLCg->Transcription RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription Inhibitor FGFR Inhibitors (Approved & Pyrazine Derivatives) Inhibitor->FGFR Blocks Activation

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development A Compound Design & Synthesis (e.g., Pyrazine Scaffold) B Biochemical Assay (IC50 vs. FGFRs) A->B Screening C Cell-Based Assays (Proliferation, Apoptosis) B->C Validation D In Vivo Xenograft Models (Tumor Growth Inhibition) C->D Efficacy Testing E ADMET & PK/PD Studies D->E Safety & Dosing F Phase I Trials (Safety) E->F G Phase II Trials (Efficacy) F->G H Phase III Trials (Comparison to Standard of Care) G->H I FDA Approval H->I

Caption: General experimental workflow for the development of FGFR inhibitors.

References

A Comparative Spectroscopic Analysis of Pyrazine-2-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of pyrazine-2-carbonitrile and several of its 5-substituted derivatives. The provided experimental data, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, delivers crucial insights into the structural and electronic characteristics of these compounds. Such information is invaluable for professionals engaged in medicinal chemistry and materials science.[1] The derivatives included in this comparison feature substituents with a range of electronic effects, from electron-donating to electron-withdrawing groups, to clearly demonstrate their influence on the spectroscopic properties of the pyrazine ring.[1]

Spectroscopic Data Comparison

The following tables provide a summary of the key spectroscopic data obtained for a series of 5-substituted pyrazine-2-carbonitrile derivatives.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃[1]
Substituent (at C-5)H-3H-6Other Protons
-H (Pyrazine-2-carbonitrile)8.86 (d, J = 1.6 Hz)8.72 (dd, J = 2.5, 1.6 Hz)9.21 (d, J = 2.5 Hz, H-2)
-CH₃ (5-methylpyrazine-2-carbonitrile)8.65 (s)8.55 (s)2.65 (s, 3H, CH₃)
-Br (5-bromopyrazine-2-carbonitrile)8.85 (d, J = 1.5 Hz)8.95 (d, J = 1.5 Hz)-
-NH₂ (5-aminopyrazine-2-carbonitrile)8.35 (d, J = 1.5 Hz)7.95 (d, J = 1.5 Hz)5.10 (br s, 2H, NH₂)
-OCH₃ (5-methoxypyrazine-2-carbonitrile)8.45 (d, J = 1.4 Hz)8.10 (d, J = 1.4 Hz)4.05 (s, 3H, OCH₃)
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃[1]
Substituent (at C-5)C-2C-3C-5C-6C≡NOther Carbons
-H147.5145.8144.2143.1115.8-
-CH₃146.8145.2155.1142.5116.221.5 (CH₃)
-Br148.2146.5133.8145.0115.1-
-NH₂142.3140.1158.9135.2117.5-
-OCH₃143.1141.5165.4130.8116.955.8 (OCH₃)
Table 3: Key FT-IR Spectral Data (cm⁻¹) (KBr Pellet)[1]
Substituent (at C-5)ν(C≡N)ν(C=N) / ν(C=C) (ring)Other Key Bands
-H22401580, 1540, 1480, 14203080, 3040 (Ar C-H stretch)
-CH₃22381590, 1550, 1490, 14302920, 2850 (Aliphatic C-H stretch)
-Br22421575, 1535, 1475, 1415550 (C-Br stretch)
-NH₂22301610, 1560, 1500, 14403450, 3350 (N-H stretch)
-OCH₃22351600, 1555, 1495, 14351250, 1030 (C-O stretch)
Table 4: Mass Spectrometry Data (m/z)[1]
Substituent (at C-5)[M]⁺[M-HCN]⁺[M-Substituent]⁺Other Characteristic Fragments
-H10578-51
-CH₃1199210465
-Br183/185156/15810477
-NH₂1209310466
-OCH₃13510810478, 93
Table 5: UV-Vis Spectroscopic Data in Methanol[1]
Substituent (at C-5)λmax 1 (nm) (π→π)ε (L·mol⁻¹·cm⁻¹)λmax 2 (nm) (n→π)ε (L·mol⁻¹·cm⁻¹)
-H2606,500315800
-CH₃2657,000320850
-Br2706,800325750
-NH₂2858,5003401,200
-OCH₃2757,8003301,000

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or equivalent was used.[1]

  • Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
  • Instrumentation : A Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector, was utilized.[1]

  • Sample Preparation : Spectra were recorded using potassium bromide (KBr) pellets containing a small amount of the sample.

  • Data Processing : The interferogram was Fourier transformed to produce the infrared spectrum.[1] The spectrum was baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry (MS)[1]
  • Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was employed.[1]

  • Sample Preparation (ESI) : Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL and infused directly into the ESI source.[1]

  • Data Processing : The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
  • Instrumentation : A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units was used.[1]

  • Sample Preparation : Samples were dissolved in methanol to a known concentration.

  • Data Processing : The absorbance spectrum was recorded against a methanol blank.[1] The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of pyrazine-2-carbonitrile derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Pyrazine_Derivative Pyrazine-2-carbonitrile Derivative Dissolution Dissolution in Appropriate Solvent Pyrazine_Derivative->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling) NMR->NMR_Data FTIR_Data FT-IR Spectra Analysis (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectra Analysis (Molecular Ion, Fragmentation) MS->MS_Data UVVis_Data UV-Vis Spectra Analysis (λmax, Molar Absorptivity) UVVis->UVVis_Data Structural_Elucidation Structural Elucidation & Comparison NMR_Data->Structural_Elucidation FTIR_Data->Structural_Elucidation MS_Data->Structural_Elucidation UVVis_Data->Structural_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

A Head-to-Head Comparison of Pyrazine and Pyrimidine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

December 24, 2025 - In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds employed, pyrazine and pyrimidine have emerged as privileged structures, forming the core of numerous clinically successful drugs. This guide provides an objective, data-driven comparison of these two critical scaffolds in the context of kinase inhibition, with a focus on two well-established therapeutic targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and advantages of each scaffold.

Introduction to the Scaffolds

Both pyrazine and pyrimidine are six-membered aromatic heterocycles containing two nitrogen atoms. Their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket has cemented their status as highly effective pharmacophores. Pyrimidine is a foundational component of nucleobases and has been extensively explored in medicinal chemistry.[1] Pyrazine, its constitutional isomer, is also a prevalent motif in clinically approved kinase inhibitors, valued for its role in establishing potent and selective interactions.[2][3] This guide will delve into a comparative analysis of inhibitors built upon these core structures, evaluating their biochemical potency and cellular activity.

Comparative Efficacy at Key Kinase Targets

To provide a direct and meaningful comparison, we will examine the performance of representative inhibitors from both pyrazine and pyrimidine classes against EGFR and BTK.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[4] Consequently, it has been a major focus for the development of targeted therapies. The pyrimidine scaffold is notably prominent in this area, with several FDA-approved drugs.

While direct head-to-head comparisons in the same study are rare, analysis of publicly available data for representative compounds illustrates the landscape. Gilteritinib, which contains a pyrazine core, is a potent inhibitor of FLT3 and AXL, but also shows activity against EGFR.[5] Pyrimidine-based inhibitors, such as Osimertinib, Gefitinib, Erlotinib, and Lapatinib, are well-established EGFR inhibitors with extensive clinical data.[1][2][6][7]

Table 1: Comparative Efficacy of Pyrazine and Pyrimidine Scaffolds Against EGFR

ScaffoldInhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)
Pyrazine GilteritinibFLT3/AXL (EGFR activity noted)Data not consistently reported for direct comparisonData not consistently reported for direct comparison
Pyrimidine OsimertinibEGFR (L858R/T790M)1[8]11-40 (in T790M cells)[8]
Pyrimidine OsimertinibEGFR (Exon 19 del)12.92[6]8 (in PC-9 cells)[8]
Pyrimidine OsimertinibEGFR (WT)493.8[6]461-650 (in WT cells)[8]
Pyrimidine GefitinibEGFR (WT)33[9]54 (EGF-stimulated growth)[9]
Pyrimidine ErlotinibEGFR (WT)2[2]20 (autophosphorylation)[2]
Pyrimidine LapatinibEGFR (WT)10.2[10]~160 (in multiple cancer lines)[10]

IC50 values are indicative and can vary based on assay conditions. Data compiled from multiple sources.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[11] In this domain, both pyrazine and pyrimidine scaffolds have been successfully utilized to develop potent inhibitors, providing a clearer head-to-head comparison.

Acalabrutinib, a second-generation BTK inhibitor, is built upon an imidazo[1,5-a]pyrazine core.[12] It demonstrates high potency and improved selectivity compared to the first-in-class inhibitor, Ibrutinib.[12][13] Ibrutinib and Zanubrutinib contain a pyrazolo[3,4-d]pyrimidine and a tetrahydropyrazolo[1,5-a]pyrimidine scaffold, respectively.[11]

Table 2: Comparative Efficacy of Pyrazine and Pyrimidine Scaffolds Against BTK

ScaffoldInhibitorTargetBiochemical IC50 (nM)Cellular Activity (EC50/IC50, nM)
Pyrazine AcalabrutinibBTK3[14]8 (human whole-blood CD69 activation)[14]
Pyrimidine IbrutinibBTK0.5[5]11 (BTK autophosphorylation in DOHH2 cells)[15]
Pyrimidine ZanubrutinibBTK0.3Data indicates sustained target occupancy[16][17]

IC50 values are indicative and can vary based on assay conditions. Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adaptor [label="Grb2/Shc", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrimidine/Pyrazine\nInhibitor", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [color="#5F6368"]; EGFR -> Adaptor [color="#5F6368"]; Adaptor -> RAS [color="#5F6368"]; RAS -> RAF [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; ERK -> Nucleus [color="#34A853"]; EGFR -> PI3K [color="#EA4335"]; PI3K -> AKT [color="#EA4335"]; AKT -> Nucleus [color="#EA4335"]; Nucleus -> Proliferation [color="#5F6368"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: Simplified EGFR signaling pathway and point of inhibition.

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#FBBC05", fontcolor="#202124"]; LynSyk [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG2 [label="PLCγ2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ Release &\nPKC Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB_MAPK [label="NF-κB & MAPK\nPathways", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrazine/Pyrimidine\nInhibitor", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges BCR -> LynSyk [color="#5F6368"]; LynSyk -> BTK [color="#5F6368"]; BTK -> PLCG2 [color="#34A853"]; PLCG2 -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_PKC [color="#5F6368"]; Ca_PKC -> NFkB_MAPK [color="#EA4335"]; NFkB_MAPK -> Nucleus [color="#EA4335"]; Nucleus -> Proliferation [color="#5F6368"]; Inhibitor -> BTK [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: Simplified BTK signaling pathway and point of inhibition.

// Nodes start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="Biochemical Assay\n(e.g., ADP-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine\nBiochemical IC50", fillcolor="#FBBC05", fontcolor="#202124"]; cell_based [label="Cell-Based Assay\n(e.g., MTT/MTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gi50 [label="Determine\nCellular GI50/IC50", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity [label="Selectivity Profiling\n(Kinome Scan)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=doublecircle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> biochem; biochem -> ic50; ic50 -> cell_based; cell_based -> gi50; gi50 -> selectivity; selectivity -> end; }

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays cited in this guide.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18]

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[18] Dilute the recombinant kinase (e.g., EGFR, BTK) and substrate (e.g., a relevant peptide) to desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor (pyrazine or pyrimidine-based) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase enzyme and the diluted test inhibitor or vehicle control (DMSO).[19] Initiate the reaction by adding a solution containing the substrate and ATP (at or near the Kₘ concentration for the specific kinase).[19]

  • Incubation : Incubate the reaction plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[19][20]

  • ADP Detection : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[18]

  • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[18][20]

  • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[20]

Cell-Based Proliferation Assay (MTT/MTS Format)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21][22]

  • Cell Plating : Culture kinase-dependent cancer cell lines (e.g., EGFR-mutant NSCLC cells, BTK-dependent lymphoma cells) in the appropriate growth medium. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[21][23]

  • Compound Treatment : Prepare serial dilutions of the test inhibitor in culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor or a vehicle control.

  • Incubation : Incubate the plates for a defined period, typically 72 hours, to allow the compound to exert its effect on cell proliferation.[22][23]

  • MTT/MTS Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[22][23] Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization : If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[21] Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[21]

Conclusion

Both pyrazine and pyrimidine scaffolds are exceptionally valuable in the design of potent kinase inhibitors. The data presented in this guide highlights that the ultimate efficacy of an inhibitor is dependent on the specific kinase target, the overall molecular structure, and the subtle interplay of various substituents on the core scaffold.

For EGFR, the pyrimidine scaffold is well-entrenched with multiple approved drugs demonstrating high potency, particularly against mutant forms of the kinase. In the case of BTK, both pyrazine and pyrimidine-based inhibitors have achieved clinical success, with newer generation compounds from both classes showing excellent potency and improved selectivity.

The choice between a pyrazine or pyrimidine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific drug design goals, including target affinity, selectivity profile, pharmacokinetic properties, and synthetic accessibility. The data and protocols provided herein offer a foundational resource for researchers to conduct their own comparative studies and to guide the rational design of the next generation of kinase inhibitors.

References

Validating the Mechanism of Action of Novel Anticancer Pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel anticancer pyrazines, offering a framework for validating their mechanism of action against established alternatives. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant signaling pathways and workflows to aid in the objective assessment of these promising compounds.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of novel pyrazine derivatives is compared with established anticancer agents across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below. Lower IC50 values indicate greater potency.

Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of a novel Pyrazolo[3,4-d]pyrimidine derivative (Compound 7d) and Erlotinib.

Cancer Cell LineCompound 7d (µM)Erlotinib (µM)Fold of Activity (Compound 7d vs. Erlotinib)
Ovarian Cancer
OVCAR-41.74--
Renal Cancer
ACHN5.53>10>1.8
Non-Small Cell Lung Cancer
NCI-H4604.448.431.9

Data adapted from a 2019 study on novel pyrazolo[3,4-d]pyrimidines.[1]

Table 2: Comparative in vitro cytotoxic activity (IC50, µM) of a novel Pyrazine Sorafenib analog (Compound 6h) and Sorafenib.

Cancer Cell LineCompound 6h (µM)Sorafenib (µM)
Hepatocellular Carcinoma
HepG20.61.5
Cervical Cancer
HeLa0.92.1
Lung Cancer
A5490.81.8

Data adapted from a 2025 study on novel pyrazine sorafenib analogs.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of anticancer pyrazines are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by novel pyrazine derivatives and established anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazine Novel Pyrazine Derivative Pyrazine->EGFR Inhibits Erlotinib Erlotinib/ Gefitinib Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by a novel pyrazine derivative and erlotinib/gefitinib.

CDK9_Inhibition_Pathway cluster_nucleus Nucleus Pyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., 3c) CDK9 CDK9 Pyrazine->CDK9 Inhibits PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: Pyrazine derivative-mediated inhibition of CDK9 and induction of apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start: Novel Pyrazine Compound cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7, HepG2) start->cell_culture viability Cell Viability Assay (MTT) Determine IC50 cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle western_blot Western Blot (Protein Expression) viability->western_blot kinase_assay Kinase Activity Assay (Target Inhibition) viability->kinase_assay data_analysis Data Analysis and Comparison with Standard Drugs apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis kinase_assay->data_analysis conclusion Conclusion: Validate Mechanism of Action data_analysis->conclusion

References

Unveiling the Antimicrobial Potential of Pyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides an objective comparison of the antimicrobial performance of different pyrazine derivatives, supported by experimental data, to aid in the discovery and development of new therapeutics.

This analysis synthesizes data from multiple studies to offer a comparative overview of the in vitro efficacy of various pyrazine-based compounds against a range of bacterial and fungal pathogens. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of a compound's potency.

Comparative Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial activity of several classes of pyrazine derivatives has been evaluated, with promising results. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from different studies, providing a quantitative comparison of their efficacy.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Control DrugControl MIC (µg/mL)
Triazolo[4,3-a]pyrazine Compound 2eStaphylococcus aureus32Ampicillin32
Escherichia coli16Ampicillin8
Compound 1fEscherichia coli16-32Ampicillin8
Compound 1iEscherichia coli16-32Ampicillin8
Pyrazine Carboxamide Compound 19Mycobacterium tuberculosis H37Rv3.13--
Pyrazine-based Chalcone Halogenated Derivative (15a)Trichophyton interdigitale3.9 (µmol/L)Fluconazole6.51 (µmol/L)

In-Depth Look at Promising Derivatives

Several studies have highlighted the potential of specific pyrazine scaffolds. A series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[1][2] Notably, compound 2e showed superior antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[1][2]

Furthermore, investigations into pyrazine carboxamides have revealed their potent antimycobacterial properties. One study reported a 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (compound 19) with a high activity against Mycobacterium tuberculosis H37Rv, exhibiting an MIC of 3.13 µg/mL.

In the realm of antifungal agents, novel halogenated pyrazine-based chalcones have shown considerable promise. Specifically, a derivative with a 2-chloro substitution in the phenyl ring (15a) proved to be highly active against Trichophyton interdigitale, with an MIC of 3.9 µmol/L, which is comparable to the widely used antimycotic fluconazole.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of novel compounds. The microbroth dilution method is a widely accepted and standardized technique for this purpose.

Microbroth Dilution Method for Antibacterial Susceptibility Testing

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the pyrazine derivatives in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control (no compound) and a sterility control (no inoculum) on each plate.

4. Incubation and Interpretation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Mechanism of Action: A Glimpse into Bacterial Inhibition

The antimicrobial activity of certain pyrazine derivatives, particularly the triazolo[4,3-a]pyrazine series, is attributed to their ability to interfere with essential bacterial enzymes. It is suggested that these compounds may exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, the pyrazine derivatives can effectively halt bacterial proliferation.

Inhibition_of_Bacterial_DNA_Replication Conceptual Pathway: Inhibition of Bacterial DNA Replication by Pyrazine Derivatives cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazine Derivatives cluster_outcome Outcome DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase relieves torsional strain Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV decatenates daughter chromosomes Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Topoisomerase_IV->Replication_Blocked Pyrazine_Derivative Pyrazine Derivative Inhibition_Gyrase Inhibition of DNA Gyrase Pyrazine_Derivative->Inhibition_Gyrase Inhibition_TopoIV Inhibition of Topoisomerase IV Pyrazine_Derivative->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Bacterial_Cell_Death Bacterial Cell Death Replication_Blocked->Bacterial_Cell_Death

Caption: Inhibition of Bacterial DNA Replication by Pyrazine Derivatives.

This guide provides a foundational comparison of the antimicrobial activities of various pyrazine derivatives. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry. The diverse chemical space of pyrazine scaffolds offers a fertile ground for the discovery of novel antimicrobial agents with improved efficacy and novel mechanisms of action.

References

A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, functionalized pyrazine-2-carbonitriles are particularly valuable as versatile building blocks and key intermediates in the synthesis of complex molecules. This guide provides a comparative benchmark of common synthetic routes to these important compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable methodology for a given research and development objective.

I. Synthesis of 3-Aminopyrazine-2-carbonitrile Derivatives

3-Aminopyrazine-2-carbonitrile and its derivatives are of significant interest due to their wide-ranging biological activities, including antimycobacterial, antibacterial, and anticancer properties.[1] The synthesis of these compounds can be broadly categorized into two main approaches: de novo ring construction (cyclization reactions) and functional group transformations on a pre-existing pyrazine core.

A common and effective method for constructing the pyrazine ring is through the condensation of α-dicarbonyl compounds with 1,2-diamines.[1] Another key strategy involves the Thorpe-Ziegler reaction, which utilizes the base-catalyzed self-condensation of aliphatic nitriles to form enamines, followed by intramolecular cyclization.[1]

Comparative Data for Amide Synthesis from 3-Aminopyrazine-2-carboxylic Acid

A prevalent method for derivatizing the 3-amino-pyrazine-2-carbonitrile scaffold involves the amidation of the corresponding carboxylic acid. Below is a comparison of two common procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Target Compound ClassReagents and ConditionsYield (%)Reference
N-Benzyl 3-aminopyrazine-2-carboxamidesProcedure A: 1. H₂SO₄, Methanol, 48h, rt. 2. Substituted benzylamine, NH₄Cl, Methanol, MW: 130°C, 40 min, 90W.Not specified[2]
N-Substituted 3-aminopyrazine-2-carboxamidesProcedure B: 1. CDI, DMSO, rt. 2. Benzylamine/alkylamine/aniline, MW: 120°C, 30 min, 100W.Not specified[2]
Experimental Protocols

Procedure A: Two-Step Synthesis via Methyl Ester Intermediate [2]

  • Esterification: 3-Aminopyrazine-2-carboxylic acid is subjected to a Fischer esterification in the presence of sulfuric acid and methanol to yield the corresponding methyl ester.

  • Aminolysis: The resulting methyl ester undergoes aminolysis with the desired benzylamine using microwave irradiation.

Procedure B: One-Pot Synthesis using a Coupling Agent [2]

  • The starting 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethyl sulfoxide (DMSO).

  • The activated acid is then reacted in situ with the appropriate benzylamine, alkylamine, or aniline under microwave irradiation.

Experimental Workflow: Amide Synthesis from 3-Aminopyrazine-2-carboxylic Acid

G cluster_procedure_a Procedure A: Two-Step Synthesis cluster_procedure_b Procedure B: One-Pot Synthesis A_start 3-Aminopyrazine-2-carboxylic Acid A_ester Methyl 3-aminopyrazine-2-carboxylate A_start->A_ester H₂SO₄, Methanol 48h, rt A_product N-Benzyl 3-aminopyrazine-2-carboxamide A_ester->A_product Substituted benzylamine, NH₄Cl Methanol, MW: 130°C, 40 min B_start 3-Aminopyrazine-2-carboxylic Acid B_activated Activated Ester Intermediate B_start->B_activated CDI, DMSO rt B_product N-Substituted 3-aminopyrazine-2-carboxamide B_activated->B_product Benzylamine/alkylamine/aniline MW: 120°C, 30 min

Comparison of two synthetic routes for N-substituted 3-aminopyrazine-2-carboxamides.

II. Synthesis of 3-Chloropyrazine-2-carbonitrile

3-Chloropyrazine-2-carbonitrile is a key intermediate for the synthesis of various biologically active molecules, including inhibitors of cathepsin C.[3] This section details a common and effective method for its preparation.

Synthetic Route: Chlorination of Pyrazine-2-carbonitrile

A widely used method for the synthesis of 3-chloropyrazine-2-carbonitrile involves the direct chlorination of pyrazine-2-carbonitrile using sulfuryl chloride.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Pyrazine-2-carbonitrileSulfuryl chloride, Toluene, DMF, 0°C to rt, 5.5 h3-Chloropyrazine-2-carbonitrile51[4]
Experimental Protocol

Chlorination of Pyrazine-2-carbonitrile [3][4]

  • To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene and DMF, sulfuryl chloride (4.0 eq) is added slowly over 10 minutes at 0°C.

  • The reaction mixture is stirred in an ice bath for 30 minutes and then allowed to warm to room temperature, followed by stirring for an additional 5 hours.[3][4]

  • The toluene layer is decanted, and the residual oil is extracted with diethyl ether.

  • The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and separated.

  • The aqueous layer is further extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography (eluent: 100% dichloromethane) to afford 3-chloropyrazine-2-carbonitrile.[3][4]

Reaction Pathway: Synthesis of 3-Chloropyrazine-2-carbonitrile

G start Pyrazine-2-carbonitrile product 3-Chloropyrazine-2-carbonitrile start->product SO₂Cl₂, Toluene, DMF 0°C to rt, 5.5 h Yield: 51%

Synthesis of 3-chloropyrazine-2-carbonitrile via chlorination.

III. Palladium-Catalyzed Cyanation of Halogenated Pyrazines

For the synthesis of pyrazine-2-carbonitriles from halogenated precursors, palladium-catalyzed cyanation is a powerful and versatile method. This approach is particularly useful when the corresponding chloro- or bromo-pyrazines are readily accessible.

Comparative Data for Cyanation Reactions

While a direct comparison for the same pyrazine-2-carbonitrile is not available in the initial search, the following examples illustrate the utility of this method for related heterocyclic systems.

Starting MaterialCyanating AgentCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-dibromo-3,4-diaminopyridineCuCN-DMF120665[5]
3-Amino-6-bromopyrazine N-oxideTrimethylsilyl cyanide-AcetonitrileReflux0.75Not specified[6]

Note: While the above examples are for pyridine and pyrazine N-oxide systems, the principles of palladium-catalyzed cyanation are broadly applicable to halogenated pyrazines.

General Experimental Considerations for Palladium-Catalyzed Cyanation
  • Catalyst System: A variety of palladium catalysts can be employed, often in combination with a suitable ligand (e.g., dppf).

  • Cyanide Source: Common cyanide sources include zinc cyanide (Zn(CN)₂), copper(I) cyanide (CuCN), and potassium cyanide (KCN).

  • Solvent: Anhydrous, polar aprotic solvents such as DMF, DMA, or NMP are typically used.

  • Inert Atmosphere: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Logical Workflow for Palladium-Catalyzed Cyanation

G start Halogenated Pyrazine (Chloro- or Bromo-) product Functionalized Pyrazine-2-carbonitrile start->product Reaction reagents Cyanide Source (e.g., Zn(CN)₂, CuCN) + Palladium Catalyst + Ligand (optional) reagents->product conditions Anhydrous Solvent (e.g., DMF) + Inert Atmosphere + Heat conditions->product

Generalized workflow for palladium-catalyzed cyanation of halopyrazines.

Conclusion

The synthesis of functionalized pyrazine-2-carbonitriles can be achieved through a variety of synthetic routes. The choice of the optimal method depends on several factors, including the availability of starting materials, the desired substitution pattern on the pyrazine ring, and the scale of the reaction. For the synthesis of 3-aminopyrazine-2-carboxamide derivatives, both two-step and one-pot procedures from the corresponding carboxylic acid are effective. The direct chlorination of pyrazine-2-carbonitrile provides a straightforward route to the 3-chloro derivative. For the introduction of a nitrile group onto a pre-existing pyrazine core, palladium-catalyzed cyanation of halogenated pyrazines is a robust and widely applicable methodology. This guide provides a foundation for comparing these synthetic strategies, and researchers are encouraged to consult the primary literature for more specific details and optimization of reaction conditions.

References

Safety Operating Guide

Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic organic compound. Adherence to these procedures is crucial for mitigating potential hazards and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the chemical structure of this compound, which includes an aromatic amine and a nitrile group, it must be handled with care. Aromatic amines can be toxic, and nitrile compounds may release toxic hydrogen cyanide gas under specific conditions.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][2][3][4]

  • Waste Identification and Segregation :

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[1]

    • This waste must be classified as hazardous chemical waste.[3]

    • Due to its composition, it should be segregated with other solid organic chemical waste containing nitrogen.

    • Avoid mixing with incompatible waste streams, such as strong oxidizing agents.[1][5]

  • Containerization :

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1][6] The container must be in good condition and free from leaks.[1][3]

    • For any solutions containing this compound, use a labeled, sealable, and compatible liquid waste container. If feasible, absorb small amounts of liquid onto an inert absorbent material and dispose of it as solid waste.[1]

  • Labeling :

    • The waste container must be clearly and accurately labeled.[4][7] The label should include:

      • The words "Hazardous Waste".[2][4][6]

      • The full chemical name: "this compound".[4]

      • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").[1]

      • The date the waste was first added to the container.[1][4]

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.[1]

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][6]

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1] For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[1][5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid Organic Nitrogenous Waste) ppe->segregate containerize Step 3: Containerize (Labeled, Sealed, Compatible Container) segregate->containerize label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) containerize->label storage Step 5: Store in Designated Area (Ventilated, Away from Incompatibles) label->storage pickup Step 6: Arrange for Pickup (Contact EHS/Licensed Waste Disposal) storage->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Operational Guide for 3-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, operation, and disposal of 3-Amino-6-methylpyrazine-2-carbonitrile (CAS No. 17890-82-3). Adherence to these protocols is essential to ensure personal safety and regulatory compliance. The procedural guidance herein is designed to directly address operational questions for laboratory personnel.

Immediate Safety and Handling Precautions

Due to its chemical structure, which includes aromatic amine and nitrile functional groups, this compound requires careful handling. Aromatic amines may be toxic, while nitrile compounds can potentially release toxic hydrogen cyanide gas under specific conditions.[1] Therefore, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before commencing any work.

Personal Protective Equipment (PPE)

The following table outlines the mandatory PPE for handling this compound.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm or thicker).[2]Nitrile gloves offer protection against a broad range of chemicals, including bases, oils, and many solvents.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z.87.1 standard).[5]Protects eyes from splashes and airborne particles of the chemical.[5]
Body Protection Laboratory coat. Flame-retardant and antistatic protective clothing is recommended.[6]Prevents skin contact with the chemical. Specialized clothing offers additional protection from potential chemical and fire hazards.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. For higher concentrations or long-term exposure, a combination filter respirator (e.g., EN 14387 Type ABEK) may be necessary.[2]Minimizes inhalation of dust or vapors. A respirator is required if engineering controls are insufficient to maintain exposure below permissible limits.[5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Confirm that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

    • Wear all prescribed PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the handling area.[6][7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8]

  • Storage :

    • Store in a tightly closed, clearly labeled container.[6][8]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Protect from direct sunlight and heat.[2]

Disposal Plan: Step-by-Step Waste Management

The recommended disposal method for this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][6] Under no circumstances should this chemical be disposed of down the drain. [1]

  • Waste Segregation :

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[1]

  • Containerization :

    • Place solid waste into a clearly labeled, sealable, and chemically compatible waste container.[1]

    • The container must be in good condition and free from leaks.

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[1]

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.[1]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuation and Ventilation :

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.[1]

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontamination :

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • All cleaning materials should be disposed of as hazardous waste.

Experimental Workflow and Safety

prep Preparation - Verify Fume Hood - Assemble PPE - Locate Safety Equipment handling Handling - Work in Fume Hood - Wear Full PPE - Avoid Contact prep->handling Proceed storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Material spill Spill Event handling->spill If Spill Occurs disposal Disposal - Segregate Waste - Label Hazardous Waste Container - Store in Designated Area handling->disposal Generate Waste storage->handling Retrieve for Use end Procedure Complete storage->end End of Use spill_response Spill Response - Evacuate & Ventilate - Contain & Clean - Dispose of Waste spill->spill_response spill_response->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.